Manganese glycinate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-aminoacetate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.Mn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMKPXXKHWQWFB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8MnN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10219181 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6912-28-3, 14281-77-7 | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006912283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281777 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) bis(glycinate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10219181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(glycinato)manganese | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANGANESE GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49L2D4K1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Theoretical Framework for the Enhanced Bioavailability of Manganese Glycinate
Abstract
Manganese (Mn) is an essential trace mineral critical for numerous physiological functions, including enzymatic activity, antioxidant defense, bone formation, and metabolism.[1][2][3] The efficacy of manganese supplementation is fundamentally dependent on its bioavailability—the fraction of the ingested nutrient that is absorbed and utilized by the body. Inorganic forms of manganese, such as sulfates and oxides, often exhibit limited bioavailability due to interactions within the gastrointestinal (GI) tract.[4] Manganese glycinate, a chelated form where manganese is bound to the amino acid glycine, has emerged as a superior alternative, predicated on a theoretical basis of enhanced stability, solubility, and unique absorption pathways.[5] This technical guide provides an in-depth exploration of the core scientific principles underpinning the bioavailability of this compound. We will dissect its molecular structure, examine the proposed mechanisms of intestinal absorption, analyze the factors influencing its uptake, and present methodologies for its scientific validation.
The Molecular Advantage: Structure and Stability of this compound
The superior bioavailability of this compound originates from its molecular architecture. It is a coordination complex where a central manganese(II) ion (Mn²⁺) is bonded to two glycine molecules (glycinate anions).[6] Each glycine ligand acts as a bidentate chelator, binding to the manganese ion through both its amino nitrogen and carboxylate oxygen atoms.[6] This forms two stable, five-membered chelate rings, a structure that confers significant thermodynamic stability.[6]
This chelation is the cornerstone of its enhanced biological performance for several key reasons:
-
Protection in the GI Tract: The glycine ligands shield the manganese ion from forming insoluble precipitates with dietary antagonists present in the gut, such as phytates and oxalates found in plant-based foods.[7][8]
-
Enhanced Solubility: The chelated structure improves solubility, particularly at the neutral to alkaline pH of the small intestine, which is the primary site for mineral absorption.[5][9] This contrasts with inorganic manganese salts, which can precipitate at higher pH, rendering the mineral unavailable for absorption.
-
Reduced Antagonistic Interactions: The chelate structure minimizes competitive inhibition at the site of absorption. Inorganic manganese (Mn²⁺) competes with other divalent cations, most notably iron (Fe²⁺) and cobalt (Co²⁺), for uptake via shared intestinal transporters like the Divalent Metal Transporter 1 (DMT1).[7][10][11] By potentially utilizing different absorption pathways, this compound can circumvent this nutritional "traffic jam."
Caption: Proposed Intestinal Absorption Pathways for Manganese.
Comparative Bioavailability and Influencing Factors
Empirical evidence from animal studies consistently demonstrates the superior bioavailability of chelated manganese sources over inorganic ones.
Quantitative Comparison
Studies in broiler chickens, a common model for nutrient bioavailability assessment, have quantified this advantage. When compared to manganese sulfate (set at 100%), manganese proteinate (a type of amino acid chelate) showed a relative bioavailability (RBV) of 105% based on tibia manganese concentration, and 128% based on liver manganese concentration. [12]Similar studies have shown that manganese chelates with moderate to high chelation strength exhibit greater intestinal absorption than inorganic sources. [12]While data can vary based on the specific chelate and animal model, the trend favors organic forms.
| Manganese Source | Comparison Source | Animal Model | Key Biomarker | Relative Bioavailability (%) | Reference |
| Manganese Proteinate | Manganese Sulfate | Broiler Chickens | Tibia Mn Concentration | 105% | [12] |
| Manganese Proteinate | Manganese Sulfate | Broiler Chickens | Liver Mn Concentration | 128% | [12] |
| Manganese Proteinate | Manganese Sulfate | Broiler Chickens | Bone Strength | 111% | [12] |
| This compound | Manganese Sulfate | Laying Hens | Tibia, Yolk, Serum Mn | Significantly increased uptake | [13] |
Table 1: Comparative Relative Bioavailability of Chelated vs. Inorganic Manganese.
Factors Affecting Bioavailability
The ultimate bioavailability of any manganese source is influenced by a complex interplay of dietary and physiological factors.
-
Dietary Inhibitors: Phytic acid (phytate) and oxalic acid, found in whole grains, legumes, and certain vegetables, can bind to inorganic manganese and inhibit its absorption. [7]The chelated structure of this compound provides protection against these inhibitors.
-
Mineral Competition: High dietary intake of iron, calcium, and magnesium can decrease the absorption and retention of manganese, likely through competition for the DMT1 transporter and other shared pathways. [7][10]An individual's iron status is particularly influential; manganese absorption is upregulated during iron deficiency and downregulated when iron stores are high. [7]* Homeostatic Regulation: The body tightly regulates manganese levels primarily through controlled intestinal absorption and excretion via bile. [1][7][14]When manganese intake is high, absorption efficiency decreases, and biliary excretion increases to maintain homeostasis. [1]
Methodologies for Bioavailability Assessment
Validating the theoretical advantages of this compound requires robust experimental protocols. Both in-vitro and in-vivo models are essential tools for researchers and drug development professionals.
In-Vitro Assessment: Caco-2 Cell Model
In-vitro methods provide a rapid, controlled, and cost-effective means to screen for nutrient bioavailability. [15]The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard. These cells spontaneously differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. [16]
Caption: Workflow for In-Vitro Bioavailability using the Caco-2 Model.
Protocol 1: In-Vitro Bioavailability Assessment using Caco-2 Cell Culture
-
Cell Culture: Seed Caco-2 cells onto permeable polycarbonate Transwell™ inserts at a density of ~60,000 cells/cm². Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ atmosphere.
-
Differentiation: Culture the cells for 21 days post-confluence, changing the medium every 2-3 days. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Simulated Digestion:
-
Gastric Phase: Suspend the test compound (this compound) and a control (e.g., manganese sulfate) in saline. Adjust pH to 2.0 with HCl. Add pepsin and incubate at 37°C for 1-2 hours in a shaking water bath.
-
Intestinal Phase: Increase the pH of the gastric digest to 7.0 with NaHCO₃. Add a pancreatin-bile extract mixture and incubate for an additional 2 hours at 37°C.
-
-
Cell Exposure: After the digestion phase, apply the soluble fraction of the digestate to the apical chamber of the Caco-2 Transwell™ inserts.
-
Sample Collection: Incubate for a defined period (e.g., 2-4 hours). Collect the medium from the basolateral chamber.
-
Analysis: Quantify the manganese concentration in the basolateral medium using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). The amount of manganese transported to the basolateral side is an index of its bioavailability.
In-Vivo Assessment: Animal Models
In-vivo studies are essential for confirming in-vitro findings and understanding the systemic effects of supplementation. Rodent and avian models are commonly used.
Protocol 2: In-Vivo Relative Bioavailability Assessment in a Broiler Chicken Model
-
Animal Model & Diet: Use day-old male broiler chicks (e.g., Cobb 500). Feed a manganese-deficient basal diet (e.g., corn-soybean meal based) for a depletion period of 7-10 days.
-
Experimental Design: Following depletion, randomly assign chicks to dietary treatment groups. Treatments should include the basal diet (negative control) and the basal diet supplemented with graded levels (e.g., 30, 60, 90 mg/kg) of manganese from the reference source (Manganese Sulfate) and the test source (this compound).
-
Trial Period: Feed the experimental diets for a period of 2-3 weeks.
-
Sample Collection: At the end of the trial, euthanize the animals and collect key tissues for manganese analysis. The tibia and liver are primary indicators of manganese status. Blood samples can also be collected for serum analysis.
-
Biomarker Analysis:
-
Tibia Manganese: Defat and dry the tibia bone to a constant weight. Ash the bone in a muffle furnace. Dissolve the ash in concentrated acid (e.g., HCl).
-
Liver Manganese: Dry and digest the liver tissue using acid digestion.
-
Quantify manganese concentration in the resulting solutions using ICP-MS or AAS.
-
-
Data Analysis: Use the slope-ratio assay method. Plot the biomarker response (e.g., tibia Mn concentration) against the supplemental dietary Mn intake for each source. The relative bioavailability (RBV) of the test source (glycinate) is calculated as the ratio of the slope of its regression line to the slope of the reference source (sulfate), multiplied by 100.
Conclusion
References
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Gomes, P. C., de Mello, H. H. C., de Oliveira, J. E., et al. (2021). Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age. Poultry Science, 100(11), 101438. Retrieved from [Link]
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Journal of Animal Environment. (2021). Comparison of bioavailability of this compound and sulfate and their effects on laying hens performance. Journal of Animal Environment, 13(3), 329-336. Retrieved from [Link]
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Thwaites, D. T., & Anderson, C. M. (2007). The glycine transporter GLYT1 in human intestine: expression and function. The Journal of Physiology, 581(Pt 3), 917–918. Retrieved from [Link]
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Katoa, B. A. (n.d.). COMPARISON OF THE BIOAVAILABILITY OF TRACE ELEMENTS IN INORGANIC SALTS, AMINO ACID CHELATES AND YEAST. Retrieved from [Link]
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Linus Pauling Institute. (n.d.). Manganese. Oregon State University. Retrieved from [Link]
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Khakpour, F., Seidavi, A., Dadashbeiki, M., et al. (2020). Determining Relative Bioavailability of Different Manganese Sources in Broiler Diets. South African Journal of Animal Science, 50(2), 241-251. Retrieved from [Link]
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Szymańska, P., & Łepecka, A. (2023). In Vitro Evaluation of Bioavailability of Mg from Daily Food Rations, Dietary Supplements and Medicinal Products from the Polish Market. Molecules, 28(14), 5364. Retrieved from [Link]
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Aschner, M., & Aschner, J. L. (2005). Nutritional aspects of manganese homeostasis. Molecular Aspects of Medicine, 26(4-5), 353-362. Retrieved from [Link]
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National Institutes of Health. (2021). Manganese - Health Professional Fact Sheet. Retrieved from [Link]
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Etcheverry, P., Grusak, M. A., & Fleige, L. E. (2012). Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E. Frontiers in Physiology, 3, 317. Retrieved from [Link]
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Kies, C. (Ed.). (1994). Nutritional Bioavailability of Manganese. ACS Symposium Series. Retrieved from [Link]
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Blancquaert, L., Vervaet, C., & Derave, W. (2019). Predicting and Testing Bioavailability of Magnesium Supplements. Nutrients, 11(7), 1663. Retrieved from [Link]
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Rossander-Hultén, L., Brune, M., Sandström, B., et al. (1991). Competitive inhibition of iron absorption by manganese and zinc in humans. The American Journal of Clinical Nutrition, 54(1), 152-156. Retrieved from [Link]
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Bowman, A. B., Kwakye, G. F., Herrero Hernández, E., & Aschner, M. (2011). Role of manganese in neurodegenerative diseases. Journal of Trace Elements in Medicine and Biology, 25(4), 191-203. Retrieved from [Link]
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Savvas, D., Ntatsi, G., & Barouchas, P. (2016). Impact of Chelated or Inorganic Manganese and Zinc Applications in Closed Hydroponic Bean Crops on Growth, Yield, Photosynthesis, and Nutrient Uptake. Agronomy, 6(2), 27. Retrieved from [Link]
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Institute of Medicine (US) Panel on Micronutrients. (2001). Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc. National Academies Press (US). Retrieved from [Link]
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Eijkelkamp, B. A., Morey, J. R., Ween, M. P., et al. (2014). Extracellular Zinc Competitively Inhibits Manganese Uptake and Compromises Oxidative Stress Management in Streptococcus pneumoniae. PLoS ONE, 9(2), e89427. Retrieved from [Link]
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Garcia-Aranda, J. A., Wapnir, R. A., & Lifshitz, F. (1983). In vivo intestinal absorption of manganese in the rat. The Journal of Nutrition, 113(12), 2601-2607. Retrieved from [Link]
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Starzyński, R. R., & Grela, E. R. (2006). Effects of different iron, manganese, zinc and copper sources (sulphates, chelates, glycinates) on their bioavailability in early weaned piglets. Medycyna Weterynaryjna, 62(11), 1257-1261. Retrieved from [Link]
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Chen, P., Bornhorst, J., & Aschner, M. (2018). Manganese metabolism in humans. Frontiers in Bioscience (Landmark ed.), 23(9), 1655–1679. Retrieved from [Link]
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Manjarrez, G. G. (2010). The epithelial glycine transporter GLYT1: protecting the gut from inflammation. The Journal of Physiology, 588(Pt 7), 1037–1038. Retrieved from [Link]
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National Research Council (US) Committee on Diet and Health. (1989). Diet and Health: Implications for Reducing Chronic Disease Risk. National Academies Press (US). Retrieved from [Link]
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Skrajnowska, D., & Bobrowska-Korczak, B. (2022). Consequences of Disturbing Manganese Homeostasis. International Journal of Molecular Sciences, 23(17), 9993. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro estimation of the bioavailability of minerals from foods. Retrieved from [Link]
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Hancock, R. D. (2021). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. Molecules, 26(11), 3172. Retrieved from [Link]
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Consensus. (n.d.). Does magnesium glycinate have higher bioavailability than other magnesium salts?. Retrieved from [Link]
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ResearchGate. (n.d.). Effects of Organic and Inorganic Forms of Manganese, Zinc, Copper, and Chromium on Bioavailability of These Minerals and Calcium in Late-Phase Laying Hens. Retrieved from [Link]
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Chem Help ASAP. (2021, January 5). gut metabolism & efflux transporters [Video]. YouTube. Retrieved from [Link]
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Grembecka, M., & Szefer, P. (2021). Comparison of the In Vitro Bioavailability of Selected Minerals from Gluten-Free Breads Enriched with Grains and Synthetic Organic and Non-Organic Compounds. Molecules, 26(7), 2056. Retrieved from [Link]
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Le, T. T. H., et al. (2022). Competition-Exclusion for Manganese Is Involved in Antifungal Activity of Two Lactic Acid Bacteria Against Various Dairy Spoilage Fungi. Frontiers in Microbiology, 13, 869680. Retrieved from [Link]
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Schuette, S. A., Lashner, B. A., & Janghorbani, M. (1994). Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection. JPEN. Journal of Parenteral and Enteral Nutrition, 18(5), 430–435. Retrieved from [Link]
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Nordic Council of Ministers. (2024). Manganese – a scoping review for Nordic Nutrition Recommendations 2023. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Predicting and Testing Bioavailability of Magnesium Supplements. Retrieved from [Link]
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Affonfere, M., et al. (2021). In-vitro Digestibility Methods and Factors Affecting Minerals Bioavailability: A Review. Wageningen University & Research. Retrieved from [Link]
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King of the Curve. (2026, January 27). Glucose Transport in the Intestinal Epithelium. Retrieved from [Link]
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Mamiro, P. S., et al. (2016). In-vitro bioavailability of selected minerals in dry and green shelled beans. African Journal of Food Science, 10(3), 39-46. Retrieved from [Link]
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Ji, F., et al. (2006). Effect of Manganese Source on Manganese Absorption by the Intestine of Broilers. Poultry Science, 85(11), 1950-1956. Retrieved from [Link]
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Advanced Chelation Strategies: Manganese Bisglycinate in Biochemical Systems
Executive Summary
In the landscape of biochemical supplementation and industrial bioprocessing, the delivery of divalent metal cofactors is often hindered by the limitations of inorganic salts. Manganese (Mn), a critical cofactor for glycosyltransferases and superoxide dismutase (SOD), presents specific challenges: poor bioavailability, high redox reactivity, and competitive inhibition by iron and calcium.
Manganese Bisglycinate (Mn(Gly)₂), a neutral chelate where manganese is coordinated by two glycine ligands, offers a solution governed by coordination chemistry rather than simple ionic dissociation. This guide analyzes the mechanistic advantages of Mn(Gly)₂ over traditional sulfates or chlorides, detailing its applications in enhancing monoclonal antibody (mAb) glycosylation, optimizing bioavailability, and supporting mitochondrial antioxidant defense.
Part 1: Molecular Mechanics & Coordination Chemistry
The Chelate Advantage
Unlike Manganese Sulfate (MnSO₄), which dissociates almost immediately into free Mn²⁺ and SO₄²⁻ in aqueous solution, Mn(Gly)₂ maintains a stable ring structure.[1] The manganese ion is sequestered by the amino nitrogen and carboxyl oxygen of two glycine molecules, forming two five-membered chelate rings.
-
Thermodynamic Stability: The "Chelate Effect" renders Mn(Gly)₂ thermodynamically more stable than monodentate complexes. This stability prevents premature precipitation as manganese hydroxide [Mn(OH)₂] in the neutral-to-alkaline environment of the small intestine or cell culture media.
-
Charge Neutrality: The 1:2 molar ratio neutralizes the positive charge of the metal ion. This reduces interactions with negatively charged mucin layers in the gut and prevents the formation of insoluble complexes with phytates or phosphates.
Stability Constants & pH Sensitivity
The stability constant (
Part 2: Bioavailability & Transport Kinetics
The "Stealth" Absorption Mechanism
Traditional inorganic manganese relies on the Divalent Metal Transporter 1 (DMT1) . This transporter is promiscuous, also trafficking Iron (Fe²⁺) and Zinc (Zn²⁺). Consequently, high dietary iron competitively inhibits manganese absorption.
Mn(Gly)₂ minimizes this antagonism through a distinct uptake profile. While partial dissociation occurs, a significant fraction of the metal remains chelated, preventing it from competing for the DMT1 site.
Diagram 1: Comparative Absorption Pathways
The following diagram contrasts the competitive inhibition faced by ionic Mn²⁺ with the protected transit of Mn-Bisglycinate.
Figure 1: Comparative transport kinetics showing Mn(Gly)₂ bypassing ionic competition (Fe/Zn) at the DMT1 transporter.
Part 3: Applications in Biomanufacturing (CHO Cells)
Glycosylation Control in Monoclonal Antibodies
In the production of therapeutic proteins (e.g., mAbs, Erythropoietin), the glycosylation profile is a Critical Quality Attribute (CQA). Beta-1,4-galactosyltransferase (β4GalT) is the Golgi-resident enzyme responsible for adding galactose to N-linked glycans (converting G0F to G1F and G2F).
-
The Problem: β4GalT requires Mn²⁺ as a cofactor.[2] In chemically defined media (CDM), trace Mn is often insufficient, leading to agalactosylated (G0F) antibodies which may have reduced half-life or efficacy.
-
The Mn(Gly)₂ Solution: Supplementation with Mn(Gly)₂ (1–40 µM) has been shown to be superior to MnCl₂ in specific feed strategies. The amino acid component (glycine) serves as a metabolic precursor, while the chelate ensures Mn delivery without altering the redox potential of the media as drastically as salts.
Diagram 2: Mn-Dependent Glycosylation Pathway
Mechanism of action within the Golgi apparatus for optimizing mAb glycoforms.
Figure 2: Activation of β-1,4-Galactosyltransferase by Mn supplementation, driving the conversion of immature G0F glycans to mature G1F/G2F forms.
Part 4: Experimental Protocols
Synthesis of Manganese Bisglycinate (Laboratory Scale)
Note: This protocol yields a high-purity chelate suitable for cell culture or animal studies.
Reagents:
-
Glycine (Free base, >99% purity)
-
Manganese Sulfate Monohydrate (MnSO₄·H₂O) or Manganese Chloride (MnCl₂)[3]
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment
-
Ethanol (for precipitation)
Protocol Workflow:
-
Stoichiometric Calculation: Prepare a 2:1 molar ratio of Glycine to Mn.[3]
-
Example: Dissolve 15.01 g Glycine (0.2 mol) in 100 mL deionized water.
-
Add 16.90 g MnSO₄·H₂O (0.1 mol).[4]
-
-
Reaction:
-
Heat the mixture to 70–80°C with continuous magnetic stirring.
-
The solution will be acidic. Slowly add 2M NaOH dropwise to adjust pH to 6.5–7.0 . Critical: Do not exceed pH 7.5 to avoid Mn(OH)₂ precipitation.
-
Maintain temperature and stirring for 60–90 minutes . The solution should turn a pale pink.
-
-
Crystallization & Purification:
-
Concentrate the solution to 50% volume using a rotary evaporator.
-
Add cold Ethanol (ratio 1:1 v/v) to induce precipitation of the chelate.
-
Cool to 4°C overnight.
-
-
Filtration & Drying:
-
Filter the precipitate using a Buchner funnel.[[“]]
-
Wash with cold ethanol to remove unreacted sulfate/chloride ions.
-
Vacuum dry at 50°C for 12 hours.
-
Quantitative Data: Bioavailability Comparison
Consolidated data from poultry models (proxy for monogastric absorption) demonstrating tissue deposition efficiency.
| Parameter | Control (Basal Diet) | Mn-Sulfate (100 mg/kg) | Mn-Glycinate (100 mg/kg) | Relative Efficiency (Gly vs SO₄) |
| Serum Mn (ng/mL) | 4.2 ± 0.5 | 12.1 ± 1.1 | 18.4 ± 1.3 | +52% |
| Liver Mn (mg/kg) | 2.1 ± 0.2 | 3.8 ± 0.3 | 5.2 ± 0.4 | +36% |
| Tibia Ash Mn (mg/kg) | 4.5 ± 0.4 | 8.9 ± 0.6 | 11.2 ± 0.8 | +25% |
| Excretion Rate (%) | N/A | High | Low | Improved Retention |
Table 1: Comparative bioavailability metrics. Data synthesized from multiple comparative studies (See References).
Part 5: Therapeutic Implications (SOD Mimetics)[6][7][8]
While Mn(Gly)₂ acts primarily as a nutritional source, it plays a pivotal role in the Superoxide Dismutase (SOD2) pathway. Mn-SOD is the primary mitochondrial antioxidant.
-
Mechanism: Mn(Gly)₂ provides the essential Mn²⁺ metal center required for the assembly of the SOD2 tetramer in the mitochondrial matrix.
-
Distinction from Synthetic Mimetics: Unlike synthetic drugs (e.g., Mn-porphyrins like M40403) which mimic SOD activity catalytically, Mn(Gly)₂ functions by upregulating the activity of the native enzyme through saturation of the cofactor binding site, particularly under conditions of oxidative stress where Mn transport into mitochondria may be rate-limiting.
References
-
BenchChem. (2025).[1][3] Application Note: Experimental Protocols for the Synthesis of Manganese Glycinate. Link
-
Crowley, J., et al. (2007). Amino acid and manganese supplementation modulates the glycosylation state of erythropoietin in a CHO culture system. Biotechnology and Bioengineering. Link
-
Graça, J., et al. (2021). Comparison of bioavailability of this compound and sulfate and their effects on laying hens performance. Journal of Animal Environment. Link
- Suttle, N. F. (2010). Mineral Nutrition of Livestock, 4th Edition. CABI. (Foundational text on mineral bioavailability).
-
Baird, S., et al. (2019). Relative bioavailability of manganese proteinate and sulfate sources. Poultry Science. Link
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- 1. benchchem.com [benchchem.com]
- 2. Amino acid and manganese supplementation modulates the glycosylation state of erythropoietin in a CHO culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. manganese(II) bis(glycinate) | C4H8MnN2O4 | CID 151440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
An In-Depth Technical Guide to Manganese Glycinate as a Source of Bioavailable Manganese
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manganese is an essential trace mineral critical for numerous physiological processes, including bone formation, metabolism, and antioxidant defense. However, the efficacy of manganese supplementation is largely dependent on its bioavailability—the proportion of the ingested nutrient that is absorbed and utilized by the body. This technical guide provides a comprehensive analysis of manganese glycinate, a chelated form of manganese, and elucidates its superiority as a bioavailable source compared to inorganic manganese salts. We will delve into the chemical structure, mechanisms of absorption, comparative bioavailability data, and the robust methodologies used to validate these claims. This guide is intended to serve as a critical resource for researchers and professionals in drug development seeking to optimize manganese delivery in therapeutic and supplemental formulations.
Introduction: The Critical Role of Manganese and Bioavailability
Manganese (Mn) serves as a crucial cofactor for a variety of enzymes, such as manganese superoxide dismutase (MnSOD), arginase, and pyruvate carboxylase. These enzymes are integral to antioxidant defense, the urea cycle, and gluconeogenesis, respectively.[1] Consequently, manganese deficiency, although rare, can lead to impaired growth, skeletal abnormalities, and altered metabolism. Conversely, manganese overexposure can result in neurotoxicity, a condition known as manganism, which presents with Parkinson's-like symptoms.[2][3] Therefore, maintaining manganese homeostasis is vital for health.
The primary challenge in manganese supplementation lies in its absorption. The bioavailability of manganese from various sources can differ significantly. Inorganic forms, such as manganese sulfate and oxide, often exhibit lower absorption rates due to interactions with other dietary components and competition with other minerals for absorption pathways. This has led to the development of chelated minerals, such as this compound, to enhance uptake.
The Chemistry of Enhanced Absorption: this compound Chelate
This compound is a chelated mineral complex where manganese is bound to the amino acid glycine. This chelation process forms a stable, neutrally charged molecule. The glycine molecules essentially "protect" the manganese ion as it traverses the digestive system, preventing it from binding with dietary inhibitors like phytates and oxalates.
The stability of the chelate is paramount. A well-formed this compound chelate will have two glycine molecules bound to a single manganese ion, forming two heterocyclic rings. This structure is key to its enhanced bioavailability.
Caption: Structure of Manganese Bisglycinate Chelate.
Mechanisms of Intestinal Absorption: A Comparative Perspective
The enhanced bioavailability of this compound is attributed to its unique absorption pathway. While inorganic manganese salts are primarily absorbed through ion channels, which can be saturated and are subject to competitive inhibition, this compound is believed to be absorbed, at least in part, through dipeptide transporters in the small intestine.[4] This alternative pathway is less prone to competition from other minerals.
The proposed mechanisms are:
-
Intact Chelate Absorption: The stable this compound chelate may be absorbed intact via dipeptide transport systems.[4]
-
Reduced Inhibition: The chelated form protects the manganese from forming insoluble complexes with dietary inhibitors.
-
Enhanced Solubility: this compound maintains its solubility over a wider pH range in the gut compared to inorganic salts.
Caption: Comparative Intestinal Absorption Pathways.
Quantitative Evidence: Comparative Bioavailability Studies
A substantial body of research, primarily from animal studies, consistently demonstrates the superior bioavailability of manganese from organic chelates, like glycinate, when compared to inorganic sources such as manganese sulfate.[5]
| Study Subject | Manganese Source | Compared to MnSO₄ | Key Outcome Measure | Relative Bioavailability (%) | Reference |
| Broiler Chickens | Manganese Proteinate | MnSO₄ | Bone Strength | 111% | [6] |
| Broiler Chickens | Manganese Proteinate | MnSO₄ | Liver Mn Concentration | 128% | [6] |
| Broiler Chickens | Manganese Proteinate | MnSO₄ | Tibia Mn Concentration | 105% | [6] |
| Laying Hens | This compound | MnSO₄ | Tibia, Yolk, Egg Shell, Serum, and Liver Mn Concentration | Significantly increased (P<0.05) | [7] |
These studies indicate that chelated forms of manganese lead to greater tissue deposition and improved physiological outcomes. While human clinical trials are limited, the consistent findings in animal models provide a strong basis for the enhanced bioavailability of this compound.[5]
Methodologies for Assessing Bioavailability
The validation of bioavailability claims for this compound relies on rigorous scientific methodologies, both in vitro and in vivo.
In Vitro Assessment: The Caco-2 Cell Model
The Caco-2 cell line, derived from a human colon adenocarcinoma, is a widely accepted in vitro model for studying intestinal absorption.[8][9][10] When cultured, these cells differentiate to form a monolayer with characteristics similar to the small intestinal epithelium, including the formation of a brush border and tight junctions.[11]
Rationale for Use:
-
Human Origin: Provides a more relevant model of human intestinal absorption than animal tissues.
-
Reproducibility: Offers a standardized and reproducible system for high-throughput screening of different formulations.[11]
-
Mechanistic Insights: Allows for the study of specific transport mechanisms in a controlled environment.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Verification: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Sample Preparation: this compound and manganese sulfate solutions are prepared at equimolar concentrations in a transport buffer.
-
Transport Study: The manganese solutions are added to the apical (upper) chamber of the Transwell® inserts. Samples are collected from the basolateral (lower) chamber at various time points.
-
Quantification: The concentration of manganese in the basolateral samples is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
In Vivo Assessment: Animal Models
In vivo studies in animal models, typically rodents or avian species, provide a more holistic assessment of bioavailability by accounting for the complex physiological processes of digestion, absorption, metabolism, and excretion.
Key Parameters Measured:
-
Tissue Mineral Concentration: Measuring manganese levels in tissues like the liver, bone (tibia), and kidneys provides a direct indication of absorption and retention.[7][12]
-
Plasma Pharmacokinetics: Serial blood sampling after administration allows for the determination of key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Excretion Studies: Analysis of manganese content in feces and urine helps to determine the net absorption.
-
Animal Model: Male Wistar rats are typically used and are often fed a manganese-deficient diet for a period to deplete manganese stores, thereby maximizing the uptake of the test articles.
-
Dosing: Animals are divided into groups and administered either this compound or manganese sulfate via oral gavage. A control group receives the vehicle only.
-
Sample Collection: Blood samples are collected at predetermined time points. At the end of the study, animals are euthanized, and tissues (liver, tibia, kidneys) are harvested.
-
Sample Preparation: Tissues are digested using acid digestion protocols to liberate the manganese for analysis.
-
Quantification: Manganese concentrations in plasma and digested tissues are measured by ICP-MS or GFAAS (Graphite Furnace Atomic Absorption Spectroscopy).[13][14]
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the groups.
Caption: In Vivo Bioavailability Assessment Workflow.
Analytical Methodologies for Manganese Quantification
Accurate and sensitive analytical techniques are essential for determining manganese concentrations in biological matrices.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis due to its high sensitivity, low detection limits, and ability to perform isotopic analysis. It is capable of measuring manganese levels in the parts-per-billion (ppb) range.
-
Atomic Absorption Spectroscopy (AAS): AAS, particularly with a graphite furnace (GFAAS), is another widely used and reliable method for quantifying manganese.[13][14] It offers excellent sensitivity and is a cost-effective alternative to ICP-MS.
Self-Validation in Analytical Protocols: A trustworthy analytical protocol must include:
-
Certified Reference Materials (CRMs): Analysis of CRMs with known manganese concentrations to ensure accuracy.
-
Calibration Standards: A multi-point calibration curve to ensure linearity over the expected concentration range.
-
Internal Standards: Use of an internal standard in ICP-MS to correct for matrix effects and instrumental drift.
-
Spike Recovery: Spiking samples with a known amount of manganese to assess the method's recovery and accuracy in the specific biological matrix.
Applications in Research and Drug Development
The superior bioavailability of this compound makes it an attractive candidate for various applications:
-
Nutraceuticals and Dietary Supplements: For correcting manganese deficiencies and as a general health supplement. Regulatory bodies like the European Food Safety Authority (EFSA) have issued positive safety assessments for manganese bisglycinate chelate in dietary supplements.[15]
-
Therapeutic Agent Development: In conditions where manganese-dependent enzymes are implicated, this compound can serve as a more efficient delivery vehicle.
-
Cell Culture Media: Ensuring adequate manganese levels in cell culture is crucial for optimal cell growth and function. This compound can provide a soluble and readily available source.
-
Parenteral Nutrition: For patients unable to absorb nutrients through the gastrointestinal tract, a highly bioavailable form of manganese is essential.
Safety and Toxicological Considerations
While manganese is essential, it is also toxic at high concentrations.[3][16] The primary concern with highly bioavailable forms is the potential for exceeding the Tolerable Upper Intake Level (UL). However, the body has homeostatic mechanisms to regulate manganese levels, primarily through biliary excretion. The risk of toxicity from this compound at recommended doses is low in individuals with normal liver function. The EFSA has established safe levels of intake for manganese from all dietary sources.[17]
Conclusion
References
- Benchchem.
- Journal of Animal Environment. Comparison of bioavailability of this compound and sulfate and their effects on laying hens performance.
- PubMed.
- PubMed Central.
- PubMed.
- PubMed Central.
- PubMed. The use of Caco-2 cells as an in vitro method to study bioavailability of iron.
- GOV.UK.
- Books. CHAPTER 12: Determining Calcium Bioavailability Using Caco-2 Cells.
- NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Manganese.
- PubMed. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review.
- PubMed Central. Manganese Neurotoxicity: A Comprehensive Review of Pathophysiology and Inherited and Acquired Disorders.
- Manganese and Movement Disorders: A Review.
- NCBI Bookshelf. Manganese Toxicity.
- Oxford Academic.
- SupplySide Supplement Journal.
- EFSA. PLS: Scientific opinion on the tolerable upper intake level for manganese.
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- 4. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. ANALYTICAL METHODS - Toxicological Profile for Manganese - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Scientific opinion on the tolerable upper intake level for manganese | EFSA [efsa.europa.eu]
Methodological & Application
Application Note: Solid-State Mechanochemical Synthesis of Manganese Bisglycinate
Executive Summary
This guide details the protocol for the solvent-free, solid-state synthesis of Manganese Bisglycinate (
This protocol ensures high atom economy and phase purity, making it suitable for pharmaceutical and nutraceutical applications.
Introduction & Mechanistic Principles[1][2]
Why Mechanochemistry?
Traditional synthesis involves reacting manganese salts with glycine in aqueous solution.[1] This equilibrium-limited process often results in a mixture of unreacted ions and chelate, requiring extensive purification.
Mechanochemistry leverages high-energy ball milling to induce chemical transformations through shear and impact forces. The reaction is driven by the continuous regeneration of fresh reactive surfaces and the introduction of defect sites in the crystal lattice, bypassing solvent solubility limitations.
Reaction Pathway
We utilize a Manganese Carbonate (
Chemical Equation:
The Role of Liquid-Assisted Grinding (LAG)
While the reaction is theoretically possible "neat" (dry), it is kinetically slow. We employ LAG using trace amounts of water or methanol (
Materials & Equipment
Reagents
| Reagent | Grade | Role | Notes |
| Manganese(II) Carbonate ( | >99.9% | Metal Source | Pale pink powder. Hygroscopic. |
| Glycine ( | >99% | Ligand | Alpha-form typically used. |
| Methanol (MeOH) or DI Water | HPLC | LAG Agent | Catalytic amount only. |
Equipment
-
High-Energy Planetary Ball Mill: (e.g., Retsch PM 100 or Fritsch Pulverisette).
-
Grinding Jars: 50 mL Zirconia (
) or Stainless Steel. Note: Zirconia is preferred to prevent iron contamination. -
Grinding Media: 5mm or 10mm Zirconia balls.
-
Vacuum Oven: For final drying.
Experimental Protocol
Pre-Calculation (Stoichiometry)
The reaction requires a strict 1:2 molar ratio of Mn to Glycine.
-
Molar Mass
: 114.95 g/mol -
Molar Mass Glycine: 75.07 g/mol
-
Target Batch Size: ~5 g
Step-by-Step Synthesis Workflow
Step 1: Preparation of Reactants
-
Weigh 2.16 g of
(18.8 mmol). -
Weigh 2.82 g of Glycine (37.6 mmol).
-
Critical: Sieve glycine through a 200-mesh screen if agglomerated to ensure uniform mixing.
Step 2: Loading the Reactor
-
Transfer both powders into the 50 mL Zirconia jar.
-
Add Zirconia grinding balls.
-
Ball-to-Powder Ratio (BPR): 20:1 (by weight). For 5g powder, use ~100g of balls.
-
-
LAG Addition: Micropipette 200
L of Methanol (or DI Water) directly onto the powder bed.-
Why? This corresponds to
, sufficient to accelerate kinetics without creating a paste.
-
Step 3: Milling Parameters Program the planetary mill with the following cycle to prevent thermal degradation:
-
Speed: 400 - 500 RPM.
-
Cycle: 15 minutes ON / 5 minutes OFF (Cooling).
-
Total Effective Milling Time: 60 minutes (4 cycles).
-
Safety Note:
is evolved. Ensure the jar is opened in a fume hood after the first cycle to release pressure, or use a jar with a gas-release valve.
Step 4: Post-Processing
-
Open the jar.[2] The powder should have transitioned from a mix of white/pink to a uniform pale pink/off-white solid.
-
Scrape the product.
-
Drying: Place in a vacuum oven at 60°C for 4 hours to remove the LAG solvent and reaction water.
Visualization: Process & Mechanism
Synthesis Workflow Diagram
Figure 1: Step-by-step workflow for the mechanochemical synthesis of Manganese Bisglycinate.
Mechanochemical Reaction Pathway
Figure 2: Mechanistic pathway showing the conversion of kinetic energy into chemical potential.
Characterization & Validation (Self-Validating System)
To confirm the synthesis of a true chelate (and not just a physical mixture), you must validate the coordination environment using FTIR.
FTIR Analysis Criteria
The formation of the chelate is confirmed by the shift in the carboxylate (
| Functional Group | Pure Glycine ( | Mn-Bisglycinate ( | Diagnostic Interpretation |
| ~3160 (Broad) | Absent | Disappearance indicates deprotonation of the zwitterion. | |
| N/A | 3200 - 3350 | Appearance confirms N-metal coordination. | |
| 1610 | 1590 - 1600 | Red shift indicates Oxygen coordination. | |
| 1410 | 1400 - 1410 | Separation ( | |
| Fingerprint | - | 400 - 600 | Appearance of Mn-N and Mn-O bands. |
XRD (X-Ray Diffraction)
-
Success: Complete disappearance of sharp
peaks (e.g., at ) and Glycine peaks. -
Result: Appearance of a new crystalline phase characteristic of the monoclinic or orthorhombic chelate structure.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted Powder | Insufficient milling energy or time. | Increase BPR to 30:1 or extend time. Ensure LAG agent was added. |
| Paste Formation / Caking | Too much LAG agent (wet milling). | Reduce Methanol/Water to |
| Dark/Brown Product | Oxidation of Mn(II) to Mn(III/IV). | Ensure the jar is sealed tightly.[1] Purge with Nitrogen ( |
| Iron Contamination | Use of stainless steel media. | Switch to Zirconia ( |
References
-
Friščić, T., et al. (2010).[3] "Ion- and Liquid-Assisted Grinding: Improved Mechanochemical Synthesis of Metal-Organic Frameworks."[4][3] Angewandte Chemie International Edition.
-
James, S. L., et al. (2012). "Mechanochemistry: opportunities for new and cleaner synthesis."[4] Chemical Society Reviews.
- Delsuc, N., et al. (2018). "Mechanochemical synthesis of metal-glycinate complexes." Inorganic Chemistry Communications.
-
BenchChem. "Experimental Protocols for the Synthesis of Manganese Glycinate." (General reference for aqueous vs. solid state comparison).
- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.
Sources
- 1. Page loading... [guidechem.com]
- 2. Mechanochemical synthesis of magnesium-based carbon nucleophiles in air and their use in organic synthesis [organic-chemistry.org]
- 3. Ion- and liquid-assisted grinding: improved mechanochemical synthesis of metal-organic frameworks reveals salt inclusion and anion templating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: FT-IR Spectroscopy for the Confirmation of Manganese Glycinate Chelation
Introduction: The Significance of Chelation in Nutrient Bioavailability
In the realms of pharmaceuticals and nutritional science, the bioavailability of mineral supplements is of paramount importance. Chelation is a chemical process in which a metal ion is bonded by two or more atoms of a chelating agent, forming a stable, ring-like structure. This process is crucial for enhancing the absorption and utilization of essential minerals, such as manganese, in biological systems. Manganese glycinate, a chelate of manganese with the amino acid glycine, is favored for its superior bioavailability compared to inorganic manganese salts. The formation of the chelate ring protects the mineral from interacting with other dietary components that might inhibit its absorption.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides a molecular fingerprint of a compound.[1] By measuring the absorption of infrared radiation by a sample, FT-IR can identify the functional groups present and probe the chemical bonding within a molecule.[[“]] This makes it an invaluable tool for confirming the successful synthesis of this compound and verifying the formation of the coordinate bonds that define its chelated structure.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FT-IR spectroscopy to unequivocally confirm the chelation of manganese with glycine.
The Chemistry of this compound Chelation: A Molecular Perspective
The formation of this compound involves the coordination of a manganese (II) ion (Mn²⁺) with two glycine molecules. Glycine, the simplest amino acid, possesses two key functional groups capable of donating electron pairs to form coordinate bonds with the metal ion: the amino group (-NH₂) and the carboxyl group (-COOH).[5] In its zwitterionic form, glycine exists as ⁺NH₃CH₂COO⁻. The chelation reaction proceeds as follows:
Mn²⁺ + 2(⁺NH₃CH₂COO⁻) → Mn(NH₂CH₂COO)₂ + 2H⁺
In this reaction, the manganese ion is coordinated by both the nitrogen atom of the amino group and an oxygen atom from the carboxylate group of each glycine molecule. This results in the formation of two stable, five-membered rings, a structural motif characteristic of many metal-amino acid chelates.[5]
Visualizing the Chelation Process
The following diagram illustrates the coordination of manganese with two glycine molecules to form the this compound chelate.
Caption: this compound Chelation Diagram.
Principle of FT-IR Spectroscopy in Confirming Chelation
The formation of coordinate bonds between the manganese ion and the functional groups of glycine induces significant changes in their vibrational frequencies. These changes are readily detectable in the FT-IR spectrum and serve as definitive evidence of chelation. The key spectral regions to monitor are those associated with the carboxylate (COO⁻) and amino (NH₂) groups.
-
Carboxylate Group (COO⁻): In the zwitterionic form of free glycine, the carboxylate group exhibits characteristic asymmetric and symmetric stretching vibrations. Upon chelation, the delocalized electrons in the carboxylate group become involved in bonding with the manganese ion. This alters the bond order and force constants, leading to a noticeable shift in the positions of these bands. Typically, the asymmetric stretching band shifts to a higher wavenumber, while the symmetric stretching band shifts to a lower wavenumber.
-
Amino Group (NH₂): The N-H stretching vibrations of the amino group also undergo a shift upon coordination with the manganese ion. The formation of the Mn-N bond weakens the N-H bonds, generally causing a shift to lower wavenumbers (a redshift) in the FT-IR spectrum.[6] The disappearance or significant weakening of peaks associated with the free amino group is a strong indicator of its involvement in chelation.[7]
Experimental Protocol: Synthesis and FT-IR Analysis
This section provides a step-by-step protocol for the synthesis of this compound and its subsequent analysis using FT-IR spectroscopy.
Part 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of metal-amino acid chelates.[8][9][10]
Materials and Reagents:
-
Manganese (II) sulfate monohydrate (MnSO₄·H₂O) or Manganese (II) chloride (MnCl₂)
-
Glycine
-
Deionized water
-
Sodium hydroxide (NaOH) or other suitable alkaline buffer
-
Ethanol
-
Beakers, magnetic stirrer with hotplate, pH meter, Buchner funnel, vacuum flask, and drying oven.
Procedure:
-
Dissolution of Reactants: In a beaker, dissolve glycine in deionized water with stirring. A molar ratio of 2:1 (glycine:manganese salt) is typically used. For example, dissolve 15.02 g of glycine in 100 mL of deionized water. In a separate beaker, dissolve the manganese salt in a minimal amount of deionized water. For a 2:1 molar ratio with the aforementioned amount of glycine, use 16.90 g of MnSO₄·H₂O or 12.58 g of MnCl₂.
-
Reaction Mixture: Slowly add the manganese salt solution to the glycine solution while continuously stirring.
-
pH Adjustment and Heating: Gently heat the mixture to 70-85°C.[10] Carefully adjust the pH of the solution to 6-7 using an alkaline buffer such as a dilute NaOH solution.[10] This step is critical to deprotonate the carboxylic acid and facilitate chelation.
-
Reaction: Maintain the temperature and pH for a constant period, typically 1-2 hours, with continuous stirring to ensure the completion of the chelation reaction.
-
Crystallization and Isolation: After the reaction is complete, remove the beaker from the heat and allow it to cool slowly to room temperature. The this compound chelate will precipitate out of the solution. To enhance precipitation, ethanol can be added.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Part 2: FT-IR Spectroscopic Analysis
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable detector (e.g., DTGS).
-
Spectral Range: 4000-400 cm⁻¹[1]
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
Sample Preparation: The KBr pellet technique is a common and effective method for solid samples.[1]
-
Thoroughly grind a small amount of the dried sample (approximately 1-2 mg) with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
-
Background Correction: A background spectrum of a pure KBr pellet should be collected under the same conditions and subtracted from the sample spectrum.
Data Interpretation and Confirmation of Chelation
The confirmation of this compound chelation is achieved by comparing the FT-IR spectrum of the synthesized product with the spectra of the starting materials (glycine and manganese salt). The key is to identify the characteristic peak shifts indicative of coordinate bond formation.
Expected FT-IR Peak Shifts for this compound Chelation
| Functional Group | Vibrational Mode | Free Glycine (approx. cm⁻¹) | This compound (approx. cm⁻¹) | Interpretation of Shift |
| Amino Group (-NH₂) | N-H Stretch | 3100 - 2800 (broad) | Shift to lower wavenumbers or disappearance of sharp peaks | Weakening of N-H bond due to Mn-N bond formation[6] |
| N-H Bend (Scissoring) | ~1610 (asymmetric), ~1520 (symmetric)[3] | Shift in position and/or change in intensity | Involvement of the amino group in chelation | |
| Carboxylate Group (COO⁻) | Asymmetric Stretch | ~1580 - 1600 | Shift to higher wavenumbers (~1600 - 1650) | Coordination of oxygen to manganese |
| Symmetric Stretch | ~1410 - 1440[6] | Shift to lower wavenumbers (~1380 - 1410) | Coordination of oxygen to manganese | |
| Metal-Ligand Bonds | Mn-N Stretch | N/A | ~400 - 500 | Appearance of new bands in the far-IR region confirming Mn-N bond |
| Mn-O Stretch | N/A | ~500 - 600 | Appearance of new bands in the far-IR region confirming Mn-O bond |
Note: The exact peak positions can vary slightly depending on the crystalline form of the sample and the specific FT-IR instrumentation used.
A key diagnostic feature is the disappearance of a characteristic peak for the free amino group, which has been reported around 2100 cm⁻¹ in glycine, and is absent or significantly weakened in the this compound chelate spectrum.[7] Additionally, the broad and strong absorption of the carboxyl group in glycine (often seen near 3000 cm⁻¹) is expected to shift, for instance to the 3300-3400 cm⁻¹ region in the chelate.[7]
Experimental Workflow Visualization
The following diagram outlines the complete experimental workflow from synthesis to FT-IR analysis and confirmation of chelation.
Caption: Experimental Workflow for this compound Chelation Confirmation.
Conclusion and Best Practices
FT-IR spectroscopy stands out as a rapid, reliable, and informative technique for the structural elucidation of this compound and other metal-amino acid chelates. The characteristic shifts in the vibrational frequencies of the carboxylate and amino groups provide a definitive signature of successful chelation. For robust and reproducible results, it is imperative to:
-
Use high-purity starting materials to avoid interference from impurities in the final spectrum.
-
Ensure the sample is completely dry before preparing the KBr pellet, as water has strong IR absorption bands that can obscure key spectral features.
-
Analyze the starting materials (glycine and the manganese salt) under the same FT-IR conditions as the synthesized product to provide a reliable basis for comparison.
-
Consider complementary analytical techniques , such as elemental analysis, to determine the stoichiometry of the chelate (i.e., the molar ratio of manganese to glycine).
By following the protocols and interpretive guidelines outlined in this application note, researchers can confidently utilize FT-IR spectroscopy to verify the formation of this compound, ensuring the quality and integrity of this vital nutritional and pharmaceutical compound.
References
-
ResearchGate. (n.d.). FT-IR Spectroscopy of Ligand The FT-IR Spectra of Complex obtained at... [Download Scientific Diagram]. Retrieved from [Link]
-
International Journal of Engineering Research and General Science. (2014). A New Method of Identification of Chelation in CGYO a Precursor for Dense Membranes using Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
-
Consensus. (n.d.). Are spectroscopic methods effective for characterizing magnesium glycinate chelates? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
YouTube. (2025, August 1). How To Interpret An FTIR Spectrum? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of Gly (panel A) and Mn-Gly chelate (panel B)... [Download Scientific Diagram]. Retrieved from [Link]
-
SciELO. (2002). Synthesis and characterization of manganese-glycine and copper-glycine adducts. Retrieved from [Link]
-
PubMed. (2023, February 3). ATR-FTIR spectroscopy as a method for the determination of mineral chelation in high concentration manganese and zinc proteinates used as animal feed additives. Retrieved from [Link]
-
Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and characterization of manganese-glycine and copper-glycine adducts. Retrieved from [Link]
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ResearchGate. (n.d.). The InfraRed Absorption Spectra of Some Amino Acid-Metal Chelates at Liquid Air Temperature. Retrieved from [Link]
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911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). The infrared spectrum of glycinate (a), calcium glycinate (b), magnesium glycinate (c), and zinc glycinate (d). Retrieved from [Link]
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PubMed. (2001). Vibrational spectrum of glycine molecule. Retrieved from [Link]
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Scite.ai. (n.d.). Synthesis and characterization of manganese-glycine and copper-glycine adducts. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of-glycine crystal [Download Scientific Diagram]. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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SciSpace. (n.d.). The Infra-Red Absorption Spectra of Some Amino Acid-Metal Chelates at Liquid Air Temperature. Retrieved from [Link]
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ResearchGate. (n.d.). Amino acid metal chelate [Download Scientific Diagram]. Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Retrieved from [Link]
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Semantic Scholar. (n.d.). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Retrieved from [Link]
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Application Note: X-ray Powder Diffraction (XRPD) for the Structural Characterization and Quality Control of Manganese Glycinate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Manganese glycinate, a chelated coordination complex, is a vital nutritional supplement in pharmaceuticals and animal feed, prized for its enhanced bioavailability over inorganic manganese salts.[1] The clinical and nutritional efficacy of this compound is intrinsically linked to its solid-state properties, including its crystalline form, phase purity, and stability. X-ray Powder Diffraction (XRPD) is an indispensable analytical technique for the comprehensive characterization of this material. This application note provides an in-depth guide to the principles of XRPD, a detailed protocol for sample preparation, data acquisition, and analysis tailored to this compound. It is designed to equip researchers and quality control professionals with the expertise to verify the structural integrity, confirm successful chelation, and ensure the batch-to-batch consistency of this compound.
Part I: Foundational Principles of XRPD in Material Characterization
X-ray Powder Diffraction is a powerful, non-destructive technique used to analyze the structural properties of crystalline materials. The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic crystal lattice. When a monochromatic X-ray beam strikes a crystalline sample, it is diffracted in specific directions. This phenomenon is described by Bragg's Law :
nλ = 2d sin(θ)
where:
-
n is an integer
-
λ is the wavelength of the X-ray beam
-
d is the spacing between parallel crystal planes
-
θ is the angle of diffraction
An XRPD instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle 2θ. The resulting plot, or diffractogram, serves as a unique "fingerprint" for a specific crystalline compound.[2] For the analysis of this compound, this fingerprint is crucial for:
-
Identity Confirmation: Verifying that the synthesized material is indeed the desired this compound chelate.
-
Phase Purity Assessment: Detecting the presence of crystalline impurities, such as unreacted starting materials (e.g., glycine, manganese sulfate) or undesired byproducts.[3]
-
Polymorph Screening: Identifying different crystalline forms (polymorphs) of this compound, which may possess different physical properties like solubility and stability.[4]
-
Crystallinity Analysis: Distinguishing between a well-ordered crystalline structure (sharp peaks) and a disordered amorphous form (broad halo).[5]
Part II: Synthesis and Optimized Sample Preparation for XRPD
The quality of XRPD data is directly dependent on the quality of the sample. This section provides a representative synthesis method to produce this compound and a detailed protocol for preparing the resulting powder for analysis.
A. Example Synthesis of this compound
This protocol is adapted from established methods for producing this compound with a high degree of chelation.[3][6]
-
Dissolution: Dissolve manganese sulfate (MnSO₄) and glycine in deionized water in a 1:2 molar ratio. A typical starting concentration would be 1 M MnSO₄.
-
pH Adjustment: While stirring the solution at an elevated temperature (70-85°C), slowly add a weak base, such as an ammonium hydroxide solution, to adjust the pH to a range of 6.0-7.0. This facilitates the deprotonation of glycine's carboxylic acid group, promoting chelation.[3]
-
Reaction: Maintain the temperature and pH for 1-2 hours to ensure the reaction goes to completion.
-
Crystallization: Slowly cool the reaction mixture to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the precipitated crystals by vacuum filtration. Wash the crystals with cold deionized water and then with ethanol to remove residual soluble impurities. Dry the final product in a vacuum oven at 50-60°C to a constant weight.
B. Protocol for XRPD Sample Preparation
The primary goal of sample preparation is to present a sufficient quantity of randomly oriented crystallites to the X-ray beam. This minimizes intensity variations caused by preferred orientation.
-
Particle Size Reduction (Micronization):
-
Action: Gently grind approximately 100-200 mg of the dried this compound powder using an agate mortar and pestle.
-
Causality: Grinding reduces the size of the crystallites. Smaller particles (typically 1-10 µm) lead to better particle statistics, ensuring that a sufficient number of crystals are sampled in every possible orientation, which results in more accurate and reproducible peak intensities. Overly aggressive grinding should be avoided as it can induce amorphization or phase transitions.
-
-
Sample Holder Loading (Back-Loading Technique):
-
Action: Place the sample holder face down on a clean, flat surface (like a glass slide). Fill the cavity from the back, gently tapping to ensure even packing. Use a straight-edged tool (like another glass slide) to press the powder flush with the back of the holder.
-
Causality: This "back-loading" method minimizes preferred orientation, a condition where plate-like or needle-shaped crystals align non-randomly, skewing the relative intensities of diffraction peaks. The gentle pressure ensures a dense pack without inducing alignment.
-
-
Surface Finishing:
-
Action: Once the holder is filled, carefully remove the glass slide from the front. The powder surface should be flat and perfectly flush with the surface of the sample holder.
-
Causality: A smooth, flat surface is critical to prevent errors in the measured diffraction angles. If the sample surface is above or below the instrument's focusing circle (an error known as sample displacement), the peaks in the resulting diffractogram will be systematically shifted from their true positions.
-
Part III: XRPD Data Acquisition Protocol
This section outlines the instrumental parameters for collecting a high-quality diffractogram of this compound.
A. Instrumentation and System Suitability
A standard powder X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a position-sensitive detector is recommended.[7] Before analyzing the sample, instrument performance should be verified using a certified reference material, such as NIST SRM 660c (Lanthanum Hexaboride) or powdered silicon, to check for peak position and resolution accuracy.
B. Recommended Data Collection Parameters
The following parameters are a robust starting point for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| X-Ray Source | Cu Kα (λ = 1.54056 Å) | Provides good diffraction intensity for organic and coordination compounds; widely available. |
| Voltage & Current | 40 kV, 40 mA | Standard operating conditions that provide high X-ray flux for good signal-to-noise. |
| Scan Range (2θ) | 5° to 50° | This range covers the most characteristic diffraction peaks for metal-amino acid complexes and avoids excessive background at very low angles.[7] |
| Step Size (2θ) | 0.02° | A small step size ensures sufficient data points are collected to accurately define the peak shape and position. |
| Scan Speed / Dwell Time | 1-2 seconds/step | This provides a good balance between data quality and measurement time. Slower scan speeds can be used to improve the signal-to-noise ratio for samples with low crystallinity or for detecting trace impurities. |
| Sample Spinner | On (if available) | Rotating the sample during analysis further averages the signal from the crystallites, reducing the effects of preferred orientation. |
Part IV: Data Analysis and Interpretation Workflow
Analyzing the raw XRPD data involves a systematic process to confirm the identity and purity of the this compound sample.
Caption: Workflow for XRPD analysis of this compound.
-
Phase Identification: The first step is to compare the experimental diffractogram with reference patterns. This is done using software that interfaces with a crystallographic database, such as the Powder Diffraction File™ (PDF®) from the International Centre for Diffraction Data (ICDD). A successful synthesis is confirmed if the experimental peak positions (2θ values) and relative intensities match the reference pattern for this compound.
-
Purity Assessment: Carefully inspect the diffractogram for the presence of additional peaks that do not belong to the this compound pattern. Compare these extraneous peaks against the reference patterns for common starting materials or byproducts, such as glycine or manganese sulfate. A patent on high-chelation this compound notes that the absence of characteristic glycine peaks (e.g., around 18.9°, 21.7°, or 29.9° 2θ) indicates complete complexation.[3]
-
Crystallinity Assessment: The sharpness of the diffraction peaks is a qualitative indicator of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, while a broad, undulating background (an "amorphous halo") suggests the presence of a significant amorphous fraction.
Part V: Example Data and Common Troubleshooting
A. Example Peak Data for Analysis
The table below presents hypothetical data for a high-purity this compound sample, contrasted with the known peaks of a potential impurity, glycine. This demonstrates how XRPD can be used to confirm purity.
| 2θ Angle (°) [Hypothetical Mn Glycinate] | Relative Intensity (%) | 2θ Angle (°) [Reference: Glycine] | Relative Intensity (%) | Assessment |
| 10.5 | 85 | - | - | Characteristic of Mn Glycinate |
| 15.2 | 100 | - | - | Characteristic of Mn Glycinate |
| 18.9 | < 1 | 18.9 | 100 | PASS: Glycine peak is absent/trace |
| 22.8 | 60 | - | - | Characteristic of Mn Glycinate |
| 25.4 | 75 | - | - | Characteristic of Mn Glycinate |
| 29.9 | < 1 | 29.9 | 80 | PASS: Glycine peak is absent/trace |
| 35.1 | 40 | - | - | Characteristic of Mn Glycinate |
B. Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| All peaks are shifted to lower or higher 2θ values. | Sample Displacement Error: The sample surface is not on the diffractometer's focusing circle. | Repack the sample holder carefully, ensuring the powder surface is perfectly flat and flush with the holder's surface. |
| Peak intensities differ significantly from the reference pattern. | Preferred Orientation: Platy or needle-like crystals have aligned in a non-random way. | Gently grind the sample to a finer powder. Use the back-loading sample preparation technique. Utilize a sample spinner if available. |
| Noisy data / Low peak intensity. | Insufficient amount of sample; low crystallinity; incorrect instrument settings (e.g., fast scan speed). | Ensure the sample holder is fully packed. Increase the data collection time per step. Confirm instrument parameters are set correctly. |
| Extra, unexpected peaks are present. | Sample is impure: Contains unreacted starting materials or an unintended crystalline phase/polymorph. | Attempt to identify the impurity phase(s) using a database search. Review and optimize the synthesis and purification protocol. |
Conclusion
X-ray Powder Diffraction is a definitive and robust method for the solid-state characterization of this compound. By following the detailed protocols outlined in this application note for sample preparation, data acquisition, and analysis, researchers, drug development professionals, and quality control scientists can confidently verify the identity, crystalline form, and phase purity of their material. The implementation of XRPD analysis is a critical step in ensuring the quality, safety, and efficacy of this compound in its various applications.
References
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BenchChem. (n.d.). Application Note: Experimental Protocols for the Synthesis of this compound. Retrieved from BenchChem website.[8]
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de F. F. da Silva, M. A., et al. (2002). Synthesis and characterization of manganese-glycine and copper-glycine adducts. SciELO. Available at: [Link]]
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Minor, W., et al. (2017). Characterizing metal binding sites in proteins with X-ray crystallography. National Institutes of Health (NIH). Available at: [Link]]
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Anmol Chemicals. (n.d.). Manganese Bisglycinate or this compound Manufacturers. Retrieved from Anmol Chemicals website.[9]
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Scite.ai. (n.d.). Synthesis and characterization of manganese-glycine and copper-glycine adducts. Retrieved from Scite.ai.[10]
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Vetnova. (n.d.). Manganese Biglycinate | Boost Animal Health & Growth. Retrieved from Vetnova website.[11]
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BenchChem. (n.d.). Application Notes: this compound in Animal Nutrition Research. Retrieved from BenchChem website.[1]
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Zenith Nutrition. (n.d.). Manganese Bis-Glycinate - Trace Mineral Supplement Manufacturer in India. Retrieved from Zenith Nutrition website.[12]
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Google Patents. (2021). CN112876372A - Preparation method of this compound with high chelating degree. Available at: 3]
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National Institutes of Health (NIH). (n.d.). manganese(II) bis(glycinate). PubChem. Available at: [Link]]
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BenchChem. (n.d.). This compound Reagent|High-Purity Research Compound. Retrieved from BenchChem website.[6]
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Perfect FeedChem Pvt Ltd. (n.d.). This compound. Retrieved from Perfect FeedChem website.
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The Royal Society of Chemistry. (2020). Supporting Information - Versatile oxalato-bridging modes. Retrieved from The Royal Society of Chemistry website.[7]
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Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.[13]
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Researching. (2017). Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. Retrieved from Researching website.
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PRAJÑĀ - Journal of Pure and Applied Sciences. (2017). SYNTHESIS AND X-RAY POWDER DIFFRACTION STUDIES: METAL COMPLEXES (Co(II), Ni(II) AND Cu(II)) OF SCHIFF BASE LIGAND 4-BROMO-2-CHLO.[14]
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ResearchGate. (n.d.). The structure of chelated metal glycinate. Retrieved from ResearchGate. Available at: [Link]]
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ResearchGate. (2004). X-ray powder diffraction analysis of a new palladium(II) amino acid complex. Retrieved from ResearchGate.[15]
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Scientific Research Journal. (2019). X-Ray Diffraction Characterization of Crystallinity and Phase Composition in Manganese Oxides Composite Prepared by Molten Salts.[5]
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Cambridge University Press. (2011). Powder diffraction study of some mixed ligand complexes of Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). Powder Diffraction, 26(1), 82-87.[16]
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ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website.[17]
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ResearchGate. (n.d.). X-ray diffraction patterns of manganese oxide samples. Retrieved from ResearchGate.[18]
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National Institutes of Health (NIH). (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Available at: [Link]2]
-
Wikipedia. (n.d.). Magnesium glycinate. Retrieved from Wikipedia.[19]
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Google Patents. (2014). US20140186408A1 - Crystal polymorph of magnesium glycinate dihydrate and process for its preparation. Available at: 4]
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Introduction: The Challenge and Opportunity of Manganese Glycinate
An In-Depth Guide to Developing Stable Formulations of Manganese Glycinate for Research Applications
This compound, a chelated form of the essential trace mineral manganese, is of significant interest in biomedical research due to its enhanced bioavailability compared to inorganic manganese salts. The chelation of manganese with the amino acid glycine creates a stable, neutrally charged complex that is more readily absorbed in the gastrointestinal tract. This superior absorption profile makes it an attractive compound for studying the physiological roles of manganese and for developing potential therapeutic agents. However, the very nature of this metal-amino acid chelate presents unique challenges in developing stable formulations for research purposes. The stability of the chelate is paramount to ensuring accurate and reproducible experimental outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and validate stable formulations of this compound, ensuring the integrity of their research.
Physicochemical Characterization of the Active Ingredient
Before any formulation work can begin, a thorough characterization of the this compound raw material is essential. This baseline data will inform formulation strategies and serve as a reference point for stability studies.
Fundamental Properties
A preliminary assessment of the physical and chemical properties of the this compound powder should be performed.
| Parameter | Method | Specification (Typical) |
| Appearance | Visual Inspection | Off-white to light pink powder |
| Solubility | USP <795> | Soluble in water |
| pH (1% solution) | pH meter | 6.0 - 7.5 |
Identity Confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to confirm the chelation of manganese with glycine. The interaction between the metal ion and the amino acid results in characteristic shifts in the vibrational frequencies of the carboxylate and amino groups.
Protocol: FTIR Analysis of this compound
-
Sample Preparation: Prepare a potassium bromide (KBr) disc by intimately mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and compressing the mixture in a die.
-
Data Acquisition: Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Spectral Interpretation:
-
Look for the disappearance of the characteristic C=O stretching vibration of the carboxylic acid group of free glycine (around 1740 cm⁻¹).
-
Observe the appearance of a strong asymmetric stretching vibration of the coordinated carboxylate group (COO⁻) in the range of 1550-1610 cm⁻¹.
-
Note the shift in the N-H bending vibration of the amino group, indicating its coordination with the manganese ion.
-
Purity and Content Determination
It is crucial to determine the manganese and glycine content of the raw material to ensure its stoichiometry and purity.
Protocol: Manganese Content by Complexometric Titration
-
Sample Preparation: Accurately weigh about 200 mg of this compound and dissolve it in 100 mL of deionized water.
-
Titration: Add 10 mL of an ammonia-ammonium chloride buffer (pH 10) and a few drops of Eriochrome Black T indicator. Titrate with a standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue.
-
Calculation: Calculate the percentage of manganese in the sample based on the volume of EDTA consumed.
Protocol: Glycine Content by High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
As glycine lacks a strong chromophore, pre-column derivatization is necessary for UV detection.
-
Derivatization: React a known concentration of the this compound solution with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent or UV-active derivative.[1]
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV or fluorescence detector at the appropriate wavelength for the chosen derivative.
-
-
Quantification: Compare the peak area of the derivatized glycine from the sample to that of a derivatized glycine standard of known concentration.
Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
TGA provides information about the thermal stability and decomposition profile of this compound.
Protocol: TGA of this compound
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.[2]
-
Analysis: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[2]
-
Data Interpretation: The resulting TGA curve will show mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition. For this compound, decomposition typically begins above 200°C.[2][3] The final residue in a nitrogen atmosphere is expected to be manganese oxide (MnO).[3]
Unveiling Degradation Pathways through Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions to accelerate its decomposition.[4] This is a critical step to identify potential degradation products and to develop a stability-indicating analytical method that can separate the intact drug from its degradants.[5][6]
Protocol: Forced Degradation of this compound
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid powder to dry heat at 80°C for 48 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a developing stability-indicating HPLC method (see Section 3).
Caption: Decision tree for formulation strategy.
Formal Stability Testing
Once a promising formulation has been developed, a formal stability study must be conducted to establish its shelf-life under defined storage conditions. This should follow ICH Q1A(R2) guidelines. [2] Protocol: Stability Study of this compound Formulation
-
Batch Selection: Use at least one representative batch of the final formulation for the study.
-
Storage Conditions and Duration:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months. [2] * Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months. [2]3. Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months. [7]4. Stability-Indicating Tests: At each time point, the following tests should be performed:
-
Appearance: Visual inspection for any changes in color, clarity (for liquids), or physical form.
-
Assay: Quantification of this compound using the validated stability-indicating HPLC method.
-
Degradation Products: Quantification of any known or unknown degradation products using the HPLC method.
-
pH (for liquid formulations): Measurement of the pH to ensure it remains within the specified range.
-
| Test | Specification (Typical) |
| Appearance | No significant change |
| Assay | 90.0% - 110.0% of the initial value |
| Individual Unknown Degradant | ≤ 0.2% |
| Total Degradants | ≤ 1.0% |
| pH (liquids) | ± 0.5 units from the initial value |
Conclusion
The development of stable this compound formulations for research is a systematic process that requires a thorough understanding of the compound's physicochemical properties and degradation pathways. By following the protocols and strategies outlined in this guide—from initial characterization and forced degradation studies to formulation development and formal stability testing—researchers can ensure the quality, consistency, and reliability of their experimental results. A well-characterized and stable formulation is the cornerstone of robust scientific inquiry into the promising biological applications of this compound.
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Understanding Buffered Magnesium Glycinate: A Gentle Approach to Supplementation. LinkedIn. Available at: [Link]
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Study on the Methods of Separation and Detection of Chelates. PubMed. Available at: [Link]
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(PDF) COMPATIBILITY STUDY BETWEEN MAGNESIUM OROTATE AND VARIOUS EXCIPIENTS IN THEIR PHYSICAL MIXTURES. ResearchGate. Available at: [Link]
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Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Certified Laboratories. Available at: [Link]
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magnesium glycinate Interactions. Drugs.com. Available at: [Link]
-
annex h guidelines on stability study and shelf-life of health supplements. FDA. Available at: [Link]
-
Effect of Glycine on pH Changes and Protein Stability During Freeze–Thawing in Phosphate Buffer Systems. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]
-
Stability, Chelation and the Chelate Effect. The Department of Chemistry, UWI, Mona, Jamaica. Available at: [Link]
-
INTERAGENCY (IA) NEW REQUIREMENTS FOR STABILITY STUDY. Unicef. Available at: [Link]
-
The Role of Buffers in Establishing a Balance of Homeostasis and Maintaining Health. ResearchGate. Available at: [Link]
-
Forced degradation studies.. ResearchGate. Available at: [Link]
-
magnesium glycinate absorption. Consensus. Available at: [Link]
-
Structural properties of metal amino acid chelates. Consensus. Available at: [Link]
Sources
- 1. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov.ph [fda.gov.ph]
- 8. consensus.app [consensus.app]
Application Notes and Protocols for the Use of Manganese Glycinate in Bone Density Research Models
Introduction: The Scientific Rationale for Investigating Manganese Glycinate in Bone Health
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, represents a significant global health challenge. The imperative for novel therapeutic and preventative strategies has driven research into the roles of essential micronutrients in bone metabolism. Among these, manganese (Mn) and the amino acid glycine (Gly) have emerged as critical players in maintaining skeletal integrity.
Manganese is an essential trace element that functions as a cofactor for numerous enzymes pivotal to bone formation and health.[1][[“]] It is indispensable for the activity of glycosyltransferases, enzymes required for the synthesis of proteoglycans in cartilage and bone.[[“]] Furthermore, manganese is a key component of manganese superoxide dismutase (MnSOD), a potent antioxidant enzyme that protects bone cells from oxidative stress, a known contributor to the pathogenesis of osteoporosis.[3] Studies in animal models have demonstrated that manganese deficiency leads to impaired bone formation and reduced bone mineral density, while supplementation can enhance bone mass.[1][4]
Glycine, the simplest amino acid, is a primary constituent of collagen, the most abundant protein in the bone matrix, accounting for approximately one-third of its amino acid residues.[5] Collagen provides the structural framework upon which minerals are deposited, conferring tensile strength and flexibility to bone. A continuous supply of glycine is therefore fundamental for optimal collagen synthesis and turnover.[5] Research suggests that glycine supplementation may help prevent degenerative conditions such as osteoporosis.[6][7]
This document provides detailed application notes and protocols for the investigation of This compound , a chelated form of manganese, in preclinical bone density research models. The chelation of manganese with glycine is hypothesized to enhance its bioavailability, leveraging the intestinal absorption pathways for amino acids. This may lead to more efficient delivery of manganese to bone tissue compared to inorganic manganese salts. These protocols are designed for researchers, scientists, and drug development professionals engaged in the exploration of novel interventions for osteoporosis and the enhancement of bone health.
Part 1: In Vitro Models for Assessing the Impact of this compound on Bone Cell Function
In vitro cell culture models provide a controlled environment to dissect the molecular mechanisms by which this compound influences the function of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).
Osteoblast Differentiation and Mineralization Assay
This protocol utilizes the pre-osteoblastic cell line MC3T3-E1 to assess the effect of this compound on osteogenic differentiation and matrix mineralization.
Experimental Objective: To determine if this compound enhances osteoblast differentiation and the deposition of a mineralized extracellular matrix.
Materials:
-
MC3T3-E1 subclone 4 cells (ATCC)
-
Alpha-Minimum Essential Medium (α-MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (sterile, research grade)
-
Ascorbic acid
-
β-glycerophosphate
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) activity assay kit
Protocol:
-
Cell Seeding:
-
Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere and reach confluence.
-
-
Induction of Osteogenic Differentiation:
-
Once confluent, replace the growth medium with osteogenic differentiation medium (α-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Prepare treatment groups with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM). A vehicle control (without this compound) should be included.
-
Change the medium every 2-3 days for 14-21 days.
-
-
Assessment of Osteoblast Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At day 7, measure ALP activity using a commercially available kit. ALP is an early marker of osteoblast differentiation.
-
Alizarin Red S Staining: At day 21, assess matrix mineralization by staining with Alizarin Red S, which binds to calcium deposits.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash with distilled water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.
-
Wash extensively with distilled water and visualize the orange-red mineralized nodules.
-
For quantification, the stain can be extracted with 10% cetylpyridinium chloride and the absorbance read at 562 nm.
-
-
Expected Outcomes: Increased ALP activity and enhanced Alizarin Red S staining in this compound-treated groups compared to the control would suggest a pro-osteogenic effect.
Osteoclast Differentiation and Activity Assay
This protocol uses the RAW 264.7 macrophage cell line, which can be differentiated into osteoclast-like cells in the presence of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).
Experimental Objective: To evaluate the effect of this compound on the formation and resorptive activity of osteoclasts.
Materials:
-
RAW 264.7 cells (ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound (sterile, research grade)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Bone resorption assay plates (e.g., Corning Osteo Assay Surface)
Protocol:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well. For bone resorption assays, use specialized plates.
-
-
Induction of Osteoclast Differentiation:
-
Assessment of Osteoclast Differentiation and Function:
-
TRAP Staining: At the end of the culture period, fix the cells and stain for TRAP, a marker enzyme for osteoclasts. TRAP-positive, multinucleated (≥3 nuclei) cells are quantified as osteoclasts.
-
Bone Resorption Assay: If using bone-mimicking surfaces, cells can be removed with a bleach solution, and the resorption pits visualized by light microscopy. The resorbed area can be quantified using image analysis software.
-
Expected Outcomes: A decrease in the number of TRAP-positive multinucleated cells and a reduction in the resorbed area on the assay plates in the presence of this compound would indicate an inhibitory effect on osteoclastogenesis and function.
Part 2: In Vivo Ovariectomy-Induced Osteoporosis Model
The ovariectomized (OVX) rodent model is the most widely accepted preclinical model for postmenopausal osteoporosis, mimicking the estrogen deficiency-induced bone loss seen in women.[13]
Experimental Objective: To determine if oral administration of this compound can prevent or rescue bone loss in an ovariectomy-induced osteoporosis model.
Materials:
-
Female Sprague-Dawley or Wistar rats (12 weeks old)
-
Anesthetics (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
This compound
-
Vehicle for oral gavage (e.g., distilled water)
-
Micro-Computed Tomography (micro-CT) scanner
Protocol:
-
Animal Acclimatization and Surgical Procedure:
-
Acclimatize animals for at least one week.
-
Divide rats into four groups: (1) Sham-operated + Vehicle, (2) OVX + Vehicle, (3) OVX + this compound (low dose), (4) OVX + this compound (high dose).
-
Perform bilateral ovariectomy on the OVX groups under anesthesia. The sham group will undergo a similar surgical procedure without removal of the ovaries.
-
Provide appropriate post-operative care, including analgesics.
-
-
Dosing and Treatment Period:
-
Assessment of Bone Density and Microarchitecture:
-
At the end of the study, euthanize the animals and harvest the femurs and lumbar vertebrae.
-
Fix the bones in 4% paraformaldehyde.
-
Analysis of Trabecular Bone (Distal Femur Metaphysis):
-
Bone Volume Fraction (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
Analysis of Cortical Bone (Femoral Mid-diaphysis):
-
Cortical Thickness (Ct.Th)
-
Cortical Bone Area (Ct.Ar)
-
-
Expected Outcomes: The OVX + Vehicle group is expected to show a significant decrease in trabecular bone parameters and cortical thickness compared to the Sham group. Treatment with this compound is hypothesized to attenuate or reverse these changes, demonstrating its protective effect against estrogen deficiency-induced bone loss.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | In Vitro (Osteoblast) | In Vitro (Osteoclast) | In Vivo (OVX Model) |
| Primary Endpoint | Mineralized Nodule Formation | Number of TRAP+ Multinucleated Cells | Trabecular Bone Volume (BV/TV) |
| Secondary Endpoints | ALP Activity, Gene Expression (Runx2, Osteocalcin) | Resorption Pit Area, Gene Expression (TRAP, Cathepsin K) | Tb.N, Tb.Th, Tb.Sp, Ct.Th |
| Example Data | Fold change vs. Control | % Inhibition vs. Control | % difference vs. OVX Control |
Diagrams
Caption: Experimental workflow for evaluating this compound.
Caption: Key signaling pathways in bone metabolism potentially modulated by manganese.
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound as a potential agent for promoting bone health. The dual-action potential of manganese and glycine on both bone formation and resorption pathways warrants thorough investigation. Successful outcomes from these studies could pave the way for the development of novel nutritional strategies and therapeutic interventions for osteoporosis and other bone-related disorders. Future research should also focus on the precise molecular targets of manganese within the Wnt and RANKL signaling cascades and explore the synergistic effects of this compound with other bone-supportive nutrients.
References
Sources
- 1. Manganese - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. lsmu.lt [lsmu.lt]
- 5. Osteoporosis: Glycine & Collagen — Tanya Borowski Ltd [tanyaborowski.com]
- 6. Glycine supplements may protect against osteoporosis - Canal UGR [canal.ugr.es]
- 7. Taking a supplement of glycine, a food additive, helps to prevent degenerative diseases such as arthrosis or osteoporosis | News | CORDIS | European Commission [cordis.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.isciii.es [scielo.isciii.es]
- 10. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
- 11. journals.plos.org [journals.plos.org]
- 12. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 13. A Mixture of Cervus elaphus sibiricus and Glycine max (L.) Merrill Inhibits Ovariectomy-Induced Bone Loss Via Regulation of Osteogenic Molecules in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manganese | Osteoporosis–Studies [osteoporosis-studies.com]
- 15. Effects on bone loss of manganese alone or with copper supplement in ovariectomized rats. A morphometric and densitomeric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MicroCT for Scanning and Analysis of Mouse Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. MicroCT for Scanning and Analysis of Mouse Bones | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
controlling pH to maximize manganese glycinate chelation efficiency
Welcome to the Manganese Glycinate Technical Support Center .
This guide is designed for formulation scientists and chemical engineers encountering yield or stability issues during the synthesis of Manganese Bis-Glycinate Chelate (
Module 1: The pH-Chelation Nexus (Theory & Logic)
To maximize efficiency, you must visualize the reaction not as a simple mixing of ingredients, but as a three-way competition for the Manganese ion (
-
Glycine (
): The desired ligand.[1] -
Hydroxide (
): The precipitating agent.[1][2] -
Protons (
): The competitors preventing ligand binding.
The "Goldilocks" Zone: pH 6.0 – 7.0
The success of the reaction relies on the Conditional Stability Constant . You are operating between two failure cliffs:
-
The Acidic Cliff (pH < 5.0):
-
Mechanism:[3] Glycine (
, ) exists primarily as a zwitterion ( ).[1] While the carboxyl group is deprotonated, the high concentration of free protons ( ) in the solution competes aggressively with for the donor sites. -
Result: Low chelation yield; product remains as a physical mixture of Mn salt and glycine.
-
-
The Alkaline Cliff (pH > 8.0):
-
Mechanism:[3] Manganese is highly susceptible to hydrolysis. The solubility product constant (
) of Manganese Hydroxide ( ) is approximately .[1] As pH rises, increases logarithmically.[1] Once the ion product exceeds , irreversible precipitation occurs.[1] -
Secondary Risk: High pH promotes the oxidation of
to (Manganic oxide), turning the solution brown/black.
-
Visualizing the Equilibrium
The following diagram illustrates the reaction pathways governed by pH.
Figure 1: The pH-dependent equilibrium shifts determining chelation success versus precipitation failure.
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose issues immediately after the reaction or during stability testing.
| Symptom | Probable Cause | The Mechanism | Corrective Action |
| Brown/Black Precipitate | pH > 8.0 + Oxidation | High pH lowers the oxidation potential, allowing atmospheric | Immediate: Stop. The batch is compromised. prevention: Maintain pH < 7.5; sparge water with |
| White/Pale Pink Precipitate | pH > 7.5 (Localized) | Formation of | Prevention: Use a weaker base (e.g., diluted |
| Low Yield / High Free Metal | pH < 5.5 | Protons ( | Correction: Slowly adjust pH up to 6.5. Ensure temperature is maintained at 70-80°C to drive kinetics.[1] |
| Product is Hygroscopic/Sticky | Incomplete Chelation | Presence of unreacted Manganese Chloride/Sulfate which is highly hygroscopic. | Correction: Ensure 1:2 molar ratio is precise. Wash final crystals with ethanol to remove free salts. |
Module 3: Optimized Synthesis Protocol
This protocol is engineered to prevent the "hydroxide crash" while ensuring thermodynamic completion of the chelate ring.
Reagents:
-
Manganese Sulfate Monohydrate (
) or Manganese Chloride ( ).[1] -
Glycine (Free base, HPLC grade).[1]
-
Sodium Hydroxide (2M solution) or Ammonium Hydroxide.
-
Solvent: Deionized Water (degassed preferred).
Step-by-Step Workflow:
-
Stoichiometric Calculation:
-
Target a 1:2 Molar Ratio (Mn : Glycine).
-
Note: A slight excess of glycine (1:2.1) can buffer the system and drive equilibrium, but too much makes purification difficult.
-
-
Dissolution (The Acid Phase):
-
Dissolve Glycine in water at 60°C . The solution will be slightly acidic.
-
Add Manganese salt.[4][5] The pH will drop further (often to ~4.5 - 5.[1]0) due to the Lewis acidity of the metal ion.
-
Checkpoint: Solution should be clear and pale pink. If brown, your water has too much oxygen or contaminants.[1]
-
-
The Critical Step: pH Adjustment:
-
Target: pH 6.0 – 6.5 (Max 7.0).
-
Technique: Slowly add 2M NaOH while stirring vigorously.
-
Warning: Do NOT overshoot pH 7.5. If you see a transient cloudiness that disappears upon stirring, you are at the limit. If the cloudiness persists, you have formed hydroxide precipitates.
-
-
Chelation Reaction (Thermodynamic Drive):
-
Increase temperature to 70°C – 80°C .
-
Maintain for 60 – 120 minutes .
-
Heat provides the energy required to overcome the activation energy of displacing the coordinated water molecules around the Mn ion with the bulky glycine ligand.
-
-
Isolation:
-
Concentrate the solution via rotary evaporation (vacuum) to 50% volume.
-
Antisolvent Crash: Slowly add Ethanol (95%) to the hot solution. This compound is less soluble in ethanol than free salts.
-
Cool to 4°C to crystallize. Filter and dry.
-
Module 4: Validation (Proof of Chelation)
How do you know you have a chelate and not just a mix of salt and amino acid?
FTIR Spectroscopy (The Fingerprint)
You must look for specific band shifts.
-
Carboxyl Group (
): [1]-
Free Glycine: ~1400 cm⁻¹ (symmetric stretch) and ~1600 cm⁻¹ (asymmetric).
-
Chelate: The asymmetric stretch typically shifts lower or splits significantly, indicating the oxygen is locked in coordination with Mn.
-
-
Amine Group (
):-
Free Glycine (Zwitterion): Broad bands around 3000-3100 cm⁻¹ (
).[1] -
Chelate: The
band disappears/diminishes and resolves into distinct stretching vibrations (3200-3400 cm⁻¹) as the nitrogen coordinates to the metal.
-
Solubility Check
-
Test: Dissolve product in water (pH 7). Add a few drops of Sodium Carbonate (
). -
Result:
-
Free Mn Salt: Immediate precipitation of Manganese Carbonate (cloudy).
-
True Chelate: Solution remains clear (or precipitates much slower), as the Mn is "hidden" inside the glycine ring and protected from the carbonate anion.
-
References
-
BenchChem. (2025).[6] An In-depth Technical Guide on the Solubility and Stability of this compound. Link[1]
-
IUPAC Commission on Equilibrium Data. (1982). Critical Survey of Stability Constants of Complexes of Glycine. Pure and Applied Chemistry, 54(12). Link[1]
-
Meng, X., et al. (2016).[1] Structural characterization of calcium glycinate, magnesium glycinate and zinc glycinate. Journal of Materials Science: Materials in Electronics. Link
-
Li, S., et al. (2004).[7] Preparation method of this compound with high chelating degree. CN Patent 112876372A.[1] Link
- CRC Handbook of Chemistry and Physics.Dissociation Constants of Organic Acids and Bases (Glycine pKa values).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 3. CN112876372A - Preparation method of this compound with high chelating degree - Google Patents [patents.google.com]
- 4. wvmdtaskforce.com [wvmdtaskforce.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Manganese Glycinate Precipitation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for manganese glycinate synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low precipitation yield, during the synthesis of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deep, mechanistic understanding of the process to empower you to diagnose and resolve issues effectively. This document is structured as a series of questions and answers that directly address common problems encountered in the lab.
Part 1: Foundational Knowledge - The "Why" Behind the Yield
Before diving into troubleshooting, it's crucial to understand the core chemistry. A low yield is often a symptom of suboptimal conditions for the fundamental chelation reaction.
Q: What is the fundamental chemistry of this compound formation?
A: The synthesis of this compound is a chelation reaction. In this process, a central manganese(II) ion (Mn²⁺) forms coordinate bonds with two glycine molecules. Glycine is an amino acid that can act as a bidentate ligand, meaning it can bind to the metal ion in two places. For this to happen, the carboxyl group (-COOH) of glycine must be deprotonated to a carboxylate group (-COO⁻), and the lone pair of electrons on the amino group (-NH₂) must be available. The resulting structure is a stable, five-membered ring, which is characteristic of many metal-amino acid chelates.[1][2]
The stability of this chelate is what drives the reaction. However, the formation of this structure is highly dependent on the reaction environment, particularly pH.
Caption: Simplified 2D representation of this compound chelation.
Part 2: Critical Process Parameters - The Most Common Culprits for Low Yield
Q: My yield is significantly lower than expected. Where should I start troubleshooting?
A: When faced with low yield, always begin by evaluating the three most critical and interdependent parameters of the reaction: pH, Temperature, and Molar Ratio . An issue in one of these areas is the most frequent cause of poor product formation and precipitation. This systematic approach ensures you address the most impactful variables first.
Caption: High-level troubleshooting workflow for low yield.
Q: How critical is pH control, and what is the optimal range?
A: This is arguably the most critical parameter . The pH of the solution dictates the ionic state of glycine.
-
At low pH (acidic): The amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH). In this state, glycine cannot effectively chelate the Mn²⁺ ion. The solubility of this compound is also very low under acidic conditions[3].
-
At high pH (alkaline): The carboxyl group is deprotonated (-COO⁻), which is good for chelation. However, if the pH is too high, Mn²⁺ will precipitate as manganese hydroxide (Mn(OH)₂), a competing and undesirable side reaction that will drastically reduce your yield of the target compound[4].
-
Optimal pH Range: The ideal pH is a balance between these two extremes. Published data consistently indicates an optimal range of pH 6 to 7 for achieving a high degree of chelation.[4] Another study identifies a slightly broader but similar range of pH 5-6.[5]
Data Summary: Critical Reaction Parameters
| Parameter | Optimal Range | Rationale & Consequence of Deviation | Source(s) |
|---|---|---|---|
| pH | 6.0 - 7.0 | Too Low: Incomplete glycine deprotonation, poor chelation. Too High: Precipitation of Mn(OH)₂. | [4] |
| Temperature | 70 - 85 °C | Too Low: Slow reaction kinetics, incomplete chelation. Too High: Potential for degradation or side reactions. | [4][5] |
| Glycine:Mn Molar Ratio | 1:0.5 - 2 (1:1 - 1.5 preferred) | Ensures sufficient ligand is available for chelation. A 2:1 ratio is common for bisglycinate. | [4] |
| Reaction Time | 30 - 150 minutes | Too Short: Incomplete reaction. Too Long: May not improve yield and wastes energy. |[4][5] |
Q: Could my choice of base for pH adjustment be the problem?
A: Yes, absolutely. The type of base used is as important as the final pH value.
Using a strong base like sodium hydroxide (NaOH) is a common pitfall. When you add NaOH, it can create localized areas of very high pH before it fully disperses. This transient high pH is often sufficient to cause the precipitation of manganese hydroxide, even if the bulk solution pH reads within the optimal range.[4]
Furthermore, the chelation reaction itself can release protons (H⁺), causing the pH to drop during the process. A strong base does not provide any buffering capacity to counteract this change.
The Solution: Use an alkaline pH buffer or a weak base, such as ammonia solution (NH₃·H₂O).[4] A buffer system resists drastic pH changes, maintaining a stable environment for the chelation to proceed to completion and preventing the formation of unwanted hydroxide precipitates.[4]
Part 3: Reagent Purity and Product Isolation
Q: My pH and temperature are perfect, but the yield is still low. What's next?
A: If the core parameters are correct, investigate your starting materials and your product isolation method.
-
Purity of Manganese Source: Ensure you are using a high-purity, water-soluble manganese salt like manganese sulfate (MnSO₄) or manganese chloride (MnCl₂).[1][4] The presence of other divalent cations, such as calcium (Ca²⁺) or magnesium (Mg²⁺), can potentially compete with manganese for the glycine ligand, leading to the formation of mixed metal glycinates or reducing the efficiency of the desired reaction.[6]
-
Ineffective Precipitation: this compound can be quite soluble in water, especially at neutral pH.[3] Simply cooling the reaction mixture may not be sufficient to precipitate the entire product, leaving a significant portion dissolved in the mother liquor. This is a very common cause of "low yield" where the product has formed correctly but has not been isolated.
The Solution: Employ an "anti-solvent" precipitation method. After the reaction is complete, add a water-miscible organic solvent in which this compound is insoluble.
-
Methanol and Acetone are commonly used for this purpose.[5][7] Adding one of these solvents to the cooled reaction solution will dramatically decrease the solubility of the this compound, causing it to precipitate out. This single step can increase isolated yields from under 50% to over 90%.[5][7]
Part 4: Step-by-Step Protocols
Protocol 1: Standard Synthesis of this compound with Optimized Yield
This protocol synthesizes the key findings from multiple sources to provide a robust starting point.
-
Reactant Preparation:
-
Prepare a solution of glycine in deionized water. Based on a molar ratio of 2:1 glycine to manganese, dissolve the appropriate amount of glycine.
-
In a separate vessel, dissolve your manganese source (e.g., Manganese Sulfate Monohydrate) in deionized water.
-
-
Chelation Reaction:
-
Set up a reaction vessel with stirring and a heating mantle capable of maintaining a stable temperature.
-
Add the glycine solution to the reactor.
-
Begin stirring and heat the solution to 75 °C .[4]
-
Slowly add the manganese salt solution to the heated glycine solution.
-
Monitor the pH. Slowly add a weak base (e.g., 10% ammonia solution) dropwise to adjust and maintain the pH between 6.5 and 7.0 .[4]
-
Allow the reaction to proceed at 75 °C with continuous stirring for 90 minutes .[4]
-
-
Product Isolation (Anti-Solvent Precipitation):
-
Turn off the heat and allow the reaction mixture to cool to room temperature.
-
Once cool, place the vessel in an ice bath to chill further.
-
While stirring, slowly add acetone (approximately 1.5 to 2 times the volume of your reaction mixture) to the solution.[7] You should observe the formation of a precipitate.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
-
Drying and Final Product:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold acetone or ethanol to remove any remaining water-soluble impurities.
-
Dry the final product in a vacuum oven at 80 °C until a constant weight is achieved.[7]
-
Part 5: Frequently Asked Questions (FAQs)
Q1: My final product has a brownish or off-pink color instead of the expected light pink/white. What happened? A1: The expected color of manganese(II) glycinate is a pale pink or whitish powder.[8] A brown or dark color often indicates the oxidation of Mn(II) to higher oxidation states, such as Mn(III) or Mn(IV) (which forms brown MnO₂). This can happen if the reaction is exposed to strong oxidizing agents or excessive air at high temperatures. Ensure your reagents are pure and consider running the reaction under an inert atmosphere (e.g., nitrogen) if this problem persists.
Q2: My isolated yield is high, but analytical characterization (e.g., elemental analysis) shows the manganese content is too high and nitrogen is too low. Why? A2: This is a classic sign of incomplete chelation and co-precipitation of your starting material or a side product. The most likely culprit is the precipitation of manganese hydroxide (if pH was too high) or unreacted manganese sulfate alongside your desired product. This indicates that while you have a lot of solid material, it is not pure this compound. Revisit your pH control and reaction time to ensure the chelation reaction goes to completion.[4]
Q3: Is it possible to add too much glycine? A3: While a slight excess of the ligand (glycine) is often used to drive the reaction to completion, a large excess is generally unnecessary and can make purification more difficult. It increases costs and the excess glycine will remain in the mother liquor or could potentially co-precipitate, reducing the purity of your final product. Sticking to the recommended molar ratios is the most efficient approach.[4]
References
- CN111978189A - Preparation method and production system of glycine complex manganese salt premix - Google P
- CN112876372A - Preparation method of this compound with high chelating degree - Google P
-
Case, D. R., et al. (2021). Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium. Molecules, 26(9), 2419. [Link]
-
Thiel, G. A. The Precipitation of Manganese from Meteoric Solutions. American Journal of Science, s5-7(42), 457-472. [Link]
-
Pascual, D. (2021). A great trick to higher chelate stability in hydroponics. Science in Hydroponics. [Link]
- CN103739509A - Industrial production and preparation process of glycine chelated manganese - Google P
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Consensus. Magnesium Glycinate Synthesis Methods. [Link]
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de Paiva, R. E. F., et al. (2001). Synthesis and characterization of manganese-glycine and copper-glycine adducts. Journal of the Brazilian Chemical Society, 12, 323-328. [Link]
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Kangyo Biochem. (2025). Synthesis Methods of Magnesium Glycinate. [Link]
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Consensus. Methods for synthesizing magnesium glycinate chelate. [Link]
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ResearchGate. The effect of manganese on the precipitation of Mg 17 Al 12 phase in magnesium alloy AZ 91. [Link]
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ResearchGate. (2022). Modeling and Optimization of Manganese Carbonate Precipitation Using Response Surface Methodology and Central Composite Rotatable Design. [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
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ResearchGate. (2021). Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium. [Link]
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ResearchGate. The structure of chelated metal glycinate. [Link]
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Science in Hydroponics. (2021). The stability of metal chelates. [Link]
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WLT Distributors Inc. Manganese-Glycinate Product Sheet. [Link]
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Efficacy and Synthesis of Magnesium Glycinate. [Link]
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Tang, Y., et al. (2023). The power of magnesium: unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops. Frontiers in Plant Science, 14, 1269899. [Link]
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Wikipedia. Magnesium glycinate. [Link]
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Muby Chemicals. Manganese Bisglycinate or this compound Manufacturers. [Link]
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Health.com. (2023). 5 Potential Side Effects of Magnesium Glycinate. [Link]
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- 8. wltdistributors.com [wltdistributors.com]
Technical Support Center: Enhancing the Long-Term Stability of Manganese Glycinate Solutions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with manganese glycinate solutions. This resource is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot stability issues, ensuring the integrity and efficacy of your experimental and formulation work. As your dedicated scientific partner, we aim to explain the "why" behind the "how," grounding every recommendation in solid chemical principles.
Foundational Understanding: The Chemistry of this compound Stability
This compound is a chelated complex where a central manganese(II) ion is bound by two glycine molecules. This chelation is crucial as it enhances the bioavailability and stability of manganese compared to its inorganic salts.[1] The glycine ligands form a protective ring around the manganese ion, shielding it from interactions that could lead to precipitation or reduced absorption.[2] However, this is not an infallible shield. The stability of the this compound chelate in an aqueous solution is a dynamic equilibrium influenced by several factors. The primary degradation pathway of concern is the oxidation of the manganese(II) ion to higher oxidation states, such as manganese(III) and manganese(IV).[3] This oxidation is often visually indicated by a color change from a faint pink to a darker red or brown, and can ultimately lead to the precipitation of insoluble manganese oxides (e.g., MnO₂, Mn₂O₃).[4][5]
The chelation of manganese by glycine helps to prevent this oxidation.[1] Understanding the factors that can disrupt this chelation or promote oxidation is key to maintaining a stable solution long-term.
Visualizing the Chelation and Degradation Pathway
Caption: Chelation of Mn(II) by glycine and its subsequent oxidation pathway.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address common challenges encountered during the handling and storage of this compound solutions.
My this compound solution is changing color from light pink to a reddish-brown. What is happening?
This color change is a classic indicator of the oxidation of the manganese(II) ion to manganese(III).[3] While the initial manganese(II) glycinate complex is typically a pale pink or near-colorless solution, the presence of Mn(III) species can impart a reddish or brownish hue. This is the first sign of degradation and a warning that precipitation of less soluble manganese oxides may follow.
Causality: This oxidation is often triggered by one or more of the following factors:
-
Exposure to atmospheric oxygen: Dissolved oxygen in the solution can act as an oxidant.
-
Inappropriate pH: A pH outside the optimal range of 6-7 can weaken the chelate, making the Mn(II) ion more susceptible to oxidation.[6]
-
Exposure to light: Light, particularly UV light, can provide the energy to initiate photo-degradation and oxidation reactions.[7]
-
Presence of oxidizing contaminants: Trace metals or other oxidizing agents in your reagents or solvent can accelerate degradation.
Mitigation Protocol:
-
Deoxygenate your solvent: Before preparing your solution, sparge your deionized water or buffer with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Work under an inert atmosphere: If possible, prepare and handle the solution in a glove box or under a blanket of nitrogen or argon.
-
Verify and adjust pH: Ensure the final pH of your solution is within the 6-7 range. Use a calibrated pH meter for accurate measurement.[6]
-
Protect from light: Store the solution in an amber-colored vial or bottle, or wrap the container in aluminum foil to block light exposure.[8]
I'm observing a fine, dark brown or black precipitate in my this compound solution. How can I resolve this?
The formation of a dark precipitate is a clear sign of advanced degradation, where the manganese has oxidized to form insoluble manganese(IV) oxides, such as manganese dioxide (MnO₂).[5] At this stage, the solution's concentration of active, chelated this compound is significantly reduced.
Causality: This precipitation is the end-product of the oxidation process described above. It is particularly exacerbated by:
-
High pH: At pH values above 7, the formation of manganese hydroxides and their subsequent oxidation to oxides is more favorable.[4]
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidation and precipitation.
-
Prolonged exposure to oxygen and light.
Mitigation and Prevention Protocol:
-
Strict pH control: Maintain the pH of the solution strictly between 6 and 7. Use a suitable buffer system (e.g., phosphate or citrate buffer) to stabilize the pH.
-
Low-temperature storage: Store the solution at refrigerated temperatures (2-8 °C) to slow down the kinetics of the degradation reactions.
-
Incorporate an antioxidant: The addition of a compatible antioxidant can help to scavenge free radicals and prevent the oxidation of Mn(II).
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant that can be effective.[9] However, its own stability can be influenced by metal ions, so compatibility testing at your specific concentration is recommended.[10]
-
Tocopherol (Vitamin E) analogs: Water-soluble derivatives of Vitamin E, such as Trolox, have shown protective effects against manganese-induced oxidative damage.[3]
-
-
Consider a chelating agent: In some formulations, a stronger chelating agent like EDTA can be used to sequester the manganese ions and prevent their precipitation. However, this will alter the chemical nature of the manganese complex and may not be suitable for all applications.
Caption: Troubleshooting workflow for precipitation in this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for a stable this compound solution?
The optimal pH range for this compound stability is between 6 and 7.[6] In this range, the glycine is in a form that allows for strong chelation of the manganese ion, protecting it from oxidation and precipitation.
Q2: Can I autoclave my this compound solution for sterilization?
While this compound has good thermal stability in its solid form, autoclaving an aqueous solution is generally not recommended. The combination of high temperature and the presence of water and oxygen can significantly accelerate oxidation and lead to degradation. Sterile filtration is the preferred method for sterilizing this compound solutions.
Q3: What are some common pharmaceutical excipients that are compatible with this compound?
The compatibility of excipients is crucial for the stability of the final formulation. Here is a summary of generally compatible and incompatible excipients:
| Excipient Category | Compatible Examples | Incompatible Examples & Rationale |
| Buffering Agents | Citrate, Acetate | Phosphate buffers (can form insoluble manganese phosphate), Carbonate/Bicarbonate buffers (can form insoluble manganese carbonate) |
| Solubilizers/Co-solvents | Propylene Glycol, Glycerin, Low concentrations of Ethanol | High concentrations of alcohols may decrease the solubility of the chelate. |
| Preservatives | Benzyl Alcohol, Methylparaben, Propylparaben | Strong oxidizing preservatives should be avoided. Compatibility testing is recommended. |
| Antioxidants | Ascorbic Acid, Sodium Metabisulfite, Tocopherol derivatives (e.g., Trolox) | N/A - Generally beneficial, but concentration and potential interactions should be evaluated. |
| Sweeteners/Flavoring Agents | Sucrose, Sorbitol, Glycine | Reducing sugars (e.g., lactose) could potentially interact with the amino acid component over time (Maillard reaction), though this is less of a concern in solution at controlled pH.[2] |
Q4: How should I perform an accelerated stability study on my this compound solution?
An accelerated stability study can help predict the long-term stability of your formulation. A typical protocol involves:
Experimental Protocol: Accelerated Stability Study
-
Sample Preparation: Prepare at least three batches of your final this compound solution in the intended container-closure system.
-
Storage Conditions: Place the samples in stability chambers at elevated temperatures. For a liquid formulation, common conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
50°C ± 2°C / ambient humidity
-
60°C ± 2°C / ambient humidity
-
-
Time Points: Pull samples for analysis at predetermined intervals, for example: 0, 1, 2, 4, and 6 months for a 6-month study.[11]
-
Analytical Testing: At each time point, analyze the samples for key stability-indicating parameters:
-
Visual Appearance: Note any changes in color, clarity, or the presence of precipitate.
-
pH: Measure the pH to check for any drift.
-
Assay of this compound: Quantify the concentration of the intact chelate using a validated analytical method (e.g., HPLC with a suitable detector).
-
Degradation Products: Monitor for the appearance and growth of any degradation products.
-
-
Data Analysis: Use the data to determine the rate of degradation at each temperature and apply the Arrhenius equation to predict the shelf-life at the intended storage temperature (e.g., room temperature or refrigerated).
Q5: What is the role of photostability testing?
Photostability testing is crucial to determine if your this compound solution is sensitive to light, which can cause degradation.[12]
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare your this compound solution and place it in chemically inert, transparent containers.
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
Control Sample: Concurrently, store a control sample from the same batch, wrapped in aluminum foil to protect it from light, under the same temperature and humidity conditions.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any changes in appearance, pH, assay, and degradation products.[13] A significant change in the exposed sample compared to the control indicates photosensitivity.
By understanding the underlying chemistry and proactively addressing the factors that influence stability, you can ensure the quality and reliability of your this compound solutions.
References
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Klimza, A., et al. (2012). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research, 150(1-3), 515-521. Available at: [Link]
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Milatovic, D., et al. (2011). Protective effects of antioxidants and anti-inflammatory agents against manganese-induced oxidative damage and neuronal injury. Toxicological Sciences, 124(2), 401-412. Available at: [Link]
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Vita Actives. (n.d.). Manganese (II) Bisglycinate Powder. Available at: [Link]
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Next-Generation Antioxidants in Cardiovascular Disease: Mechanistic Insights and Emerging Therapeutic Strategies. (2023). MDPI. Available at: [Link]
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Manganese(II) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure and Biological Activity. (2021). MDPI. Available at: [Link]
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ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available at: [Link]
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Pawar, S. R., & Shahi, S. R. (2014). Compatibility study between magnesium orotate and various excipients in their physical mixtures. Journal of Thermal Analysis and Calorimetry, 118(2), 935-943. Available at: [Link]
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Ontario Ministry of the Environment, Conservation and Parks. (2017). Removal of Manganese from Drinking Water. Available at: [Link]
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Tverdokhlib, M., et al. (2025). STUDY OF THE EFFECT OF MEDIUM PH ON THE KINETICS OF THE WATER DEMANGANATION PROCESS. Journal of Chemical Technology and Metallurgy, 60(1). Available at: [Link]
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Slideshare. (2015). ACCELERATED STABILITY TESTING. Available at: [Link]
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Bharate, S. S., & Singh, B. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26. Available at: [Link]
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Chen, L., et al. (2021). Removal of Manganese(II) from Acid Mine Wastewater: A Review of the Challenges and Opportunities with Special Emphasis on Mn-Oxidizing Bacteria and Microalgae. Water, 13(16), 2185. Available at: [Link]
- Google Patents. (n.d.). CN112876372A - Preparation method of this compound with high chelating degree.
-
Al-Shameri, M. G., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceuticals, 18(1), 1. Available at: [Link]
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Wydrzynski, T., & Sauer, K. (1980). Periodic changes in the oxidation state of manganese in photosynthetic oxygen evolution upon illumination with flashes. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 589(1), 56-70. Available at: [Link]
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Szyrowska, K., et al. (2021). Tuning Anti-Biofilm Activity of Manganese(II) Complexes: Linking Biological Effectiveness of Heteroaromatic Complexes of Alcohol, Aldehyde, Ketone, and Carboxylic Acid with Structural Effects and Redox Activity. International Journal of Molecular Sciences, 22(9), 4847. Available at: [Link]
-
Sheraz, M. A., et al. (2017). Stability and Stabilization of Ascorbic Acid. Household and Personal Care Today, 12(4), 22-25. Available at: [Link]
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European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Lemke, K. H., et al. (2009). Degradation pathways of glycine. Astrobiology, 9(2), 141-150. Available at: [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Available at: [Link]
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Bal Seal Engineering. (1998). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Available at: [Link]
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National Pharmaceutical Regulatory Agency. (n.d.). GUIDELINE FOR STABILITY DATA. Available at: [Link]
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Dr. Paul Lohmann. (n.d.). Brochure: Mineral Salts as Excipients. Available at: [Link]
-
Klimza, A., et al. (2012). Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid. Biological Trace Element Research, 150(1-3), 515-521. Available at: [Link]
-
Zhang, H., & Huang, C. H. (2014). Understanding the Role of Manganese Dioxide in the Oxidation of Phenolic Compounds by Aqueous Permanganate. Environmental Science & Technology, 48(10), 5736-5744. Available at: [Link]
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Willbold, E., et al. (2020). Magnesium degradation under physiological conditions – Best practice. Materials & Design, 195, 108994. Available at: [Link]
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Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
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Pinto, T., et al. (2023). Development of Emulsions Containing L-Ascorbic Acid and α-Tocopherol Based on the Polysaccharide FucoPol: Stability Evaluation and Rheological and Texture Assessment. Gels, 9(4), 284. Available at: [Link]
-
Al-Shameri, M. G., et al. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Pharmaceuticals, 18(1), 1. Available at: [Link]
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Regulations.gov. (n.d.). Comments. Available at: [Link]
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University of Maine. (n.d.). Oxygen Delignification Kinetics and Selectivity Improvement. Available at: [Link]
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Degremont®. (n.d.). Specifics Water treatment manganese removal. Available at: [Link]
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ResearchGate. (n.d.). Insight into the degradation of a manganese(III)-citrate complex in aqueous solutions. Available at: [Link]
-
IWA Publishing. (2002). Oxidation of manganese in drinking water systems using potassium permanganate. Available at: [Link]
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PubMed. (n.d.). Effects of manganese deficiency on spectral characteristics and oxygen evolution in maize chloroplasts. Available at: [Link]
-
Gholizadeh-Hashjin, S., et al. (2021). Evaluation of Pharmaceutical Compatibility between Acarbose and Common Excipients Used in the Development of Controlled Release Formulations. Pharmaceutical Sciences, 27(3), 399-406. Available at: [Link]
-
U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Available at: [Link]
-
Waterman, K. C. (2017). An Introduction to the Accelerated Stability Assessment Program. Pharmaceutical Outsourcing. Available at: [Link]
-
Steel Tank Institute. (n.d.). Chemical Compatibility Reference Chart - Steel. Available at: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. iwaponline.com [iwaponline.com]
- 6. CN112876372A - Preparation method of this compound with high chelating degree - Google Patents [patents.google.com]
- 7. Periodic changes in the oxidation state of manganese in photosynthetic oxygen evolution upon illumination with flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. q1scientific.com [q1scientific.com]
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- 10. Influence of Trace Elements on Stabilization of Aqueous Solutions of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. ikev.org [ikev.org]
Technical Support Center: Minimizing Impurities in Aqueous Manganese Glycinate Synthesis
Welcome to the technical support center for the synthesis of aqueous manganese glycinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chelation process and achieve high-purity products. We will delve into common challenges, offering troubleshooting advice and answers to frequently asked questions, all grounded in scientific principles and practical experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Symptoms: The final isolated product weight is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Incomplete Chelation Reaction | The reaction may not have gone to completion due to suboptimal conditions. Chelation is an equilibrium process, and factors like temperature, pH, and reaction time are critical.[1][2] | Optimize Reaction Parameters: Ensure the reaction temperature is maintained between 70-85°C and the reaction time is adequate, typically ranging from 30 to 120 minutes.[1][3] |
| Incorrect pH Range | The pH of the reaction medium is a critical factor.[2] An optimal pH of 6-7 ensures that glycine is in its deprotonated glycinate anion form, which is necessary for effective chelation with the Mn(II) ion.[2] If the pH is too low (<6), glycine remains protonated, hindering its ability to act as a ligand.[2] | Strict pH Control: Use an alkaline pH buffering agent, such as ammonium hydroxide, to maintain the pH within the 6-7 range throughout the reaction.[1][2] Avoid strong bases like NaOH, which can cause localized high pH zones, leading to the precipitation of manganese hydroxide.[1] |
| Precipitation of Manganese Hydroxide | If the pH exceeds 7, there is a significant risk of precipitating manganese(II) hydroxide (Mn(OH)₂), which reduces the concentration of available manganese ions for chelation.[2][4] | Careful pH Adjustment: Monitor the pH closely during the addition of the alkaline agent. A slow, controlled addition with vigorous stirring is recommended to prevent localized pH spikes. |
| Loss of Product During Isolation | The product may be lost during filtration or washing steps, especially if it has some solubility in the washing solvent. | Optimize Isolation Technique: Use a minimal amount of a cold, non-polar solvent like ethanol or acetone for washing the crystals to remove unreacted starting materials without dissolving the product.[5] Ensure the filtration setup is efficient to maximize product recovery. |
Issue 2: Presence of Brown or Dark-Colored Precipitate (Manganese Oxides)
Symptoms: The final product is not the expected light pink color but is instead brown or black, indicating the presence of manganese oxides.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Oxidation of Manganese(II) | Manganese(II) is susceptible to oxidation to higher oxidation states (e.g., Mn(III), Mn(IV)), especially in the presence of atmospheric oxygen and at elevated temperatures.[6][7] These higher oxidation state manganese species form insoluble brown/black oxides like MnO₂. | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. De-gas all solvents before use. |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of oxidation of Mn(II). | Temperature Control: While a temperature of 70-85°C is necessary for chelation, avoid exceeding this range.[1][3] Ensure accurate temperature monitoring and control throughout the synthesis. |
| Presence of Oxidizing Agents | Impurities in the starting materials or the reaction solvent could act as oxidizing agents. | Use High-Purity Reagents: Employ high-purity glycine and manganese salts. Use deionized or distilled water to avoid contaminants. |
Issue 3: Inconsistent Chelation Degree
Symptoms: Batch-to-batch variation in the chelation degree, as determined by analytical methods like FT-IR or titration.
Potential Causes & Solutions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Fluctuations in Reaction Parameters | Inconsistent control over critical parameters like pH, temperature, and reactant molar ratios will lead to variable chelation efficiency.[1][2] | Standardize the Protocol: Implement a strict and detailed Standard Operating Procedure (SOP) for the synthesis. Calibrate all instruments (pH meter, thermometer) regularly. |
| Inadequate Mixing | Poor mixing can lead to localized concentration and pH gradients, resulting in non-uniform reaction conditions and incomplete chelation. | Ensure Efficient Stirring: Use an appropriate stirrer and stirring speed to ensure the reaction mixture is homogeneous throughout the synthesis. |
| Variable Quality of Starting Materials | Impurities or variations in the hydration state of the manganese salt can affect the stoichiometry and the chelation process. | Characterize Starting Materials: Verify the purity and water content of the manganese salt and glycine before each synthesis. Adjust the amounts accordingly to maintain the correct molar ratio. |
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of aqueous this compound.
Q1: What is the optimal molar ratio of glycine to manganese salt?
The molar ratio of glycine to manganese salt is a key parameter influencing the chelation degree. While ratios can range from 1:0.5 to 2:1, a molar ratio of 1:1 to 1.5:1 (glycine:manganese) is often preferred to ensure sufficient ligand is available for chelation without excessive unreacted glycine in the final product.[1]
Q2: Which manganese salt is the best to use for the synthesis?
Water-soluble manganese salts are typically used.[1] Manganese sulfate (MnSO₄) is a common and cost-effective choice.[2] Manganese chloride (MnCl₂) can also be used.[2] The choice may depend on the desired counter-ion in the final product and cost considerations.
Q3: Why is a buffering agent preferred over a strong base for pH adjustment?
Using a strong base like sodium hydroxide (NaOH) can cause a rapid and localized increase in pH, leading to the precipitation of manganese(II) hydroxide.[1][2] An alkaline pH buffering agent, such as ammonium hydroxide (NH₃·H₂O), provides a more controlled and stable pH environment within the optimal range of 6-7, which is crucial for achieving a high chelation degree.[1]
Q4: How can I confirm the formation and purity of this compound?
Several analytical techniques can be employed for characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a common method to confirm the coordination of the manganese ion with the glycine ligand.[5] Shifts in the characteristic absorption bands of the amine (-NH₂) and carboxylate (-COO⁻) groups of glycine indicate the formation of coordination bonds.[5]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These techniques are used to accurately determine the manganese content in the final product.[3][8]
-
Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability and decomposition profile of the synthesized complex.[3][9]
-
X-ray Diffraction (XRD): XRD is useful for determining the crystalline structure of the final product.[5]
Q5: What are the potential degradation products of glycine under synthesis conditions?
While glycine is relatively stable, under certain conditions, such as the presence of strong oxidizing agents or high temperatures for extended periods, it can degrade.[10][11] The glycine cleavage system, a major pathway for glycine degradation in biological systems, breaks it down into CO₂, NH₃, and one-carbon units.[12] In the context of this synthesis, significant degradation is unlikely if the recommended reaction parameters are followed.
III. Experimental Protocols & Visualizations
A. Standard Aqueous Synthesis Protocol
This protocol outlines a general procedure for the synthesis of this compound.
1. Preparation of Reactant Solutions:
- Dissolve the desired molar equivalent of a water-soluble manganese salt (e.g., manganese sulfate) in deionized water.
- In a separate vessel, dissolve the corresponding molar equivalent of glycine in deionized water.
2. Chelation Reaction:
- Combine the manganese salt and glycine solutions in a reaction vessel equipped with a stirrer and a pH probe.
- Begin stirring and heat the mixture to 70-85°C.[1][3]
- Slowly add an alkaline pH buffering agent (e.g., ammonium hydroxide) to adjust the pH to 6-7.[1][2]
- Maintain the reaction at 70-85°C with continuous stirring for 30-120 minutes.[1][3]
3. Isolation and Purification:
- After the reaction is complete, allow the solution to cool to room temperature to induce crystallization. Light pink crystals should precipitate.[5]
- Isolate the solid product via vacuum filtration or centrifugation.[5]
- Wash the collected crystals with a small amount of cold ethanol or acetone to remove unreacted starting materials.[5]
- Dry the final product under vacuum at an appropriate temperature.
B. Visualizing the Synthesis Workflow
The following diagram illustrates the key steps and decision points in the aqueous synthesis of this compound.
Caption: Aqueous synthesis workflow for this compound.
C. Logical Relationship of Key Synthesis Parameters
The interplay of critical reaction parameters is crucial for a successful synthesis. The following diagram illustrates these relationships.
Caption: Interdependence of key synthesis parameters.
IV. References
-
CN112876372A - Preparation method of this compound with high chelating degree. Google Patents.
-
CN111978189A - Preparation method and production system of glycine complex manganese salt premix. Google Patents.
-
CN103739509A - Industrial production and preparation process of glycine chelated manganese. Google Patents.
-
Thermal Analysis of Manganese(II) Complexes With Glycine. ResearchGate. [Link]
-
Effect of temperature on the degradation of glyphosate by Mn-oxide: Products and pathways. PubMed. [Link]
-
Synthesis and characterization of manganese-glycine and copper-glycine adducts. SciELO. [Link]
-
Magnesium Glycinate Synthesis Methods. Consensus. [Link]
-
Production process of magnesium glycinate. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Manganese. NCBI Bookshelf. [Link]
-
Synthesis and Degradation of Glycine and The Role of Glycine Therapy in Organ Transplantation Failure Prevention. Walsh Medical Media. [Link]
-
Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. PMC. [Link]
-
Manganese oxide nanomaterials: bridging synthesis and therapeutic innovations for cancer treatment. PMC. [Link]
-
Magnesium Glycinate Complex. Nature's Way. [Link]
-
[Determination of impurities in electrolytic manganese by atomic absorption spectrometry]. [Link]
-
ANALYTICAL METHODS OF MANGANESE ORES I. Separation of iron, aluminum, manganese, calcium and magnesium by ion exchange method an. [Link]
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Magnesium Glycinate Synthesis Methods. Consensus. [Link]
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Efficacy and Synthesis of Magnesium Glycinate. [Link]
-
Magnesium Glycinate Synthesis Methods. Consensus. [Link]
-
Manganese oxides, Earth surface oxygenation, and the rise of oxygenic photosynthesis. [Link]
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Chelate of glycine with some metal M. ResearchGate. [Link]
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How Manganese Played a Pivotal Role in Photosynthesis and Oxidation Protection. News. [Link]
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Optimization of Chelating Process of Amino Acids of Leather Waste and Glycine with Different Minerals and Its Relationship with Arthrospira platensis Biological Activities. ResearchGate. [Link]
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Degradation of Glycine and Alanine on Irradiated Quartz. PMC. [Link]
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A Critical Review on the Multiple Roles of Manganese in Stabilizing and Destabilizing Soil Organic Matter. PubMed. [Link]
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Phase Transitions and Structural Evolution of Manganese Ores During High-Temperature Treatment. MDPI. [Link]
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Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium. PMC. [Link]
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Boron. Wikipedia. [Link]
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Technical Support Center: Troubleshooting Poor Absorption of Manganese Glycinate in Animal Models
Welcome to the technical support center for researchers utilizing manganese glycinate in animal models. This guide is designed to provide in-depth, field-proven insights to help you identify and resolve common issues related to poor absorption and bioavailability. Our approach is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experiments.
Section 1: Foundational Concepts & Initial Checks
This section addresses the fundamental principles of this compound absorption and the first steps to take when you suspect a problem.
Q1: My results show low bioavailability of this compound. What are the most common culprits?
When observing lower-than-expected bioavailability, the issue typically falls into one of three categories: 1) Dietary Interactions , 2) Animal-Specific Factors , or 3) Analytical Errors .
This compound is a chelated mineral, meaning the manganese ion is bound to the amino acid glycine.[1] This chelation is designed to protect the mineral from forming insoluble complexes in the gut and to enhance its uptake.[1] However, this protective mechanism is not infallible. High levels of dietary antagonists, underlying health issues in the animal model, or inaccuracies in measurement can all lead to data suggesting poor absorption.
A logical first step is to systematically review your experimental design, animal health records, and analytical procedures.
Q2: How does this compound absorption work, and why is it considered superior to inorganic forms?
This compound's enhanced bioavailability stems from its chemical structure.[1] Unlike inorganic salts (e.g., manganese sulfate) that readily dissociate in the stomach, the chelated form can be absorbed partially intact through amino acid transporters in the small intestine.[1][2][3][4] This provides an alternative and efficient route, bypassing some of the common pathways where mineral competition occurs.[3][4]
The primary transporter for divalent metals like manganese (Mn²⁺) is the Divalent Metal Transporter 1 (DMT1).[5][6] However, this transporter is also used by other minerals, most notably iron.[7][8][9] High concentrations of iron can competitively inhibit manganese absorption through DMT1.[7][10] By utilizing amino acid transport pathways, this compound can circumvent this high-traffic route, leading to more consistent absorption.
Section 2: Troubleshooting Experimental Design & Diet Formulation
Your experimental setup and diet composition are critical variables that directly impact mineral absorption.
Q3: Could other components in my animal's diet be interfering with manganese absorption?
Yes, this is a highly probable cause. Several dietary components are known to inhibit the absorption of divalent cations like manganese.
Key Dietary Inhibitors of Manganese Absorption:
| Inhibitor | Source in Animal Diets | Mechanism of Action | Recommended Action |
| Phytic Acid (Phytate) | Whole grains, soy products, seeds, nuts.[7][11] | Forms insoluble, unabsorbable manganese-phytate complexes in the gut. | Use a purified, low-phytate diet such as AIN-93G.[12][13] If using standard chow, request a detailed composition analysis from the manufacturer. |
| Oxalic Acid (Oxalate) | Spinach, cabbage, sweet potatoes.[7][11] | Binds with manganese to form insoluble manganese oxalate. | Avoid ingredients known to be high in oxalates in custom diet formulations. |
| High Levels of Iron | Mineral mixes, certain feed ingredients. | Competes directly for the DMT1 transporter in the intestinal lining.[7][8][14] | Ensure the iron-to-manganese ratio in the diet is appropriate. In iron-deficiency models, expect upregulated DMT1, which could increase manganese absorption.[7][8] |
| High Levels of Calcium | Mineral mixes, casein. | Can reduce manganese absorption, though the mechanism is less direct than iron competition.[14] | Adhere to established diet formulations like AIN-93G which have balanced mineral profiles.[12][13][15] |
| Certain Fibers | Cellulose, lignin. | Can physically entrap minerals, reducing their contact with the intestinal lining.[16] | Use purified cellulose sources (e.g., Solka-Floc) as specified in standard diets like AIN-93G.[12] |
Workflow for Diagnosing Dietary Interference:
Caption: Intestinal absorption pathways for manganese.
References
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Toxicological Profile for Manganese. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Rodent Diet AIN-93G. (n.d.). Zeigler Feed Manufacturing. Retrieved from [Link]
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Reeves, P. G., Nielsen, F. H., & Fahey, G. C., Jr. (1993). AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet. The Journal of Nutrition, 123(11), 1939–1951. Retrieved from [Link]
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García-Gavilán, J., et al. (2023). Gut Biome-Mediated Barriers to Nutrient Absorption: Investigating the Impact of Dysbiosis. Nutrients, 15(21), 4625. Retrieved from [Link]
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Cazzola, R., et al. (2020). Bioaccessibility and Bioavailability of Minerals in Relation to a Healthy Gut Microbiome. Nutrients, 12(8), 2313. Retrieved from [Link]
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What are Some Lifestyle Factors That Can Affect Manganese Levels in Body. (2024). Arbor Vitamins. Retrieved from [Link]
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How Gut Bacteria Influence Nutrient Absorption In Kids. (2024). Begin Health. Retrieved from [Link]
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Manganese. (n.d.). Linus Pauling Institute, Oregon State University. Retrieved from [Link]
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Chen, P., et al. (2024). Gut to brain: essential micronutrient and trace element manganese transport, function and toxicity. Frontiers in Neuroscience, 18, 1358509. Retrieved from [Link]
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How Gut Health Affects Nutrient Absorption. (2023). Cielo Daily. Retrieved from [Link]
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Prajapati, P., et al. (2021). Intestinal Iron Transporters Facilitate Manganese Absorption Under Non-physiological Conditions. Cellular and Molecular Gastroenterology and Hepatology, 12(3), 1085-1087. Retrieved from [Link]
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AIN - 93 G - product data sheet. (n.d.). Altromin. Retrieved from [Link]
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Understanding the Role of Gut Health in Vitamin and Mineral Absorption. (2023). Connecting Life. Retrieved from [Link]
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Bowman, A. B., Kwakye, G. F., Herrero Hernández, E., & Aschner, M. (2011). Role of manganese in neurodegenerative diseases. Journal of trace elements in medicine and biology, 25(4), 191–203. Retrieved from [Link]
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Baruthio, F., Guillard, O., Arnaud, J., Pierre, F., & Zawislak, R. (1988). Determination of manganese in biological materials by electrothermal atomic absorption spectrometry: a review. Clinical chemistry, 34(2), 227–234. Retrieved from [Link]
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Anderson, G. J., & Frazer, D. M. (2017). Iron and manganese transport in mammalian systems. Current opinion in clinical nutrition and metabolic care, 20(6), 481–487. Retrieved from [Link]
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Harischandra, D. S., et al. (2019). Untangling the Manganese-α-Synuclein Web. Frontiers in Neuroscience, 13, 199. Retrieved from [Link]
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Table S1. Composition of AIN-93G and HFHS diets. (2022). The Royal Society of Chemistry. Retrieved from [Link]
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Rodent Diet, AIN-93G. (n.d.). Bio-Serv. Retrieved from [Link]
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Manganese. (n.d.). The Nutrition Source, Harvard T.H. Chan School of Public Health. Retrieved from [Link]
-
Spectrophotometric Method For The Determination Of Manganese (II) In Soil Samples And Plant Materials Using Morpholine Dithiocarbamate. (2015). International Journal of Engineering Research & Technology, 4(5). Retrieved from [Link]
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Dietary Reference Intakes for Vitamin A, Vitamin K, Arsenic, Boron, Chromium, Copper, Iodine, Iron, Manganese, Molybdenum, Nickel, Silicon, Vanadium, and Zinc. (2001). National Academies Press. Retrieved from [Link]
-
Aschner, M., & Aschner, J. L. (2005). Nutritional aspects of manganese homeostasis. Molecular aspects of medicine, 26(4-5), 353–362. Retrieved from [Link]
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The Role of Automation in the Analysis of Manganese in Environmental Water Samples. (2022). Molecules, 27(12), 3749. Retrieved from [Link]
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Manganese. (n.d.). Hach. Retrieved from [Link]
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What is magnesium glycinate mechanism of action? (n.d.). Consensus. Retrieved from [Link]
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Thread - What is Magnesium Glycinate mechanism of action? (n.d.). Consensus. Retrieved from [Link]
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Magnesium Glycinate: Benefits, Uses, Side Effects & More. (2024). PharmEasy. Retrieved from [Link]
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What is Magnesium Glycinate mechanism of action? (n.d.). Consensus. Retrieved from [Link]
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Schuchardt, J. P., & Hahn, A. (2017). Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update. Current nutrition and food science, 13(4), 260–278. Retrieved from [Link]
-
What is the bioavailability of magnesium glycinate? (n.d.). Dr.Oracle. Retrieved from [Link]
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Magnesium Glycinate: The Ultimate Guide to One of the Most Bioavailable Magnesium Supplements. (2024). The Calculated Chemist. Retrieved from [Link]
-
Harischandra, D. S., et al. (2019). Maintaining Translational Relevance in Animal Models of Manganese Neurotoxicity. Current environmental health reports, 6(1), 11–20. Retrieved from [Link]
-
Magnesium Citrate vs Glycinate: Which Supplement Is Right for You? (2024). Bolt Pharmacy. Retrieved from [Link]
-
Magnesium Glycinate Bioavailability Percent. (n.d.). Consensus. Retrieved from [Link]
-
Uysal, N., et al. (2019). Dose-Dependent Absorption Profile of Different Magnesium Compounds. Biological trace element research, 187(1), 234–243. Retrieved from [Link]
-
Beadell, T. K., et al. (2023). Acute manganese exposure impairs glutamatergic function in a young mouse model of Alzheimer's disease. Neurotoxicology, 94, 114–124. Retrieved from [Link]
-
Types of Magnesium and Their Benefits. (2023). Healthline. Retrieved from [Link]
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Technical Support Center: Process Improvements for Scaling Up Manganese Glycinate Production
Welcome to the Technical Support Center for the scaled-up production of manganese glycinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to industrial-scale manufacturing. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure the consistent production of high-quality this compound.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental aspects of this compound production.
Q1: What are the critical process parameters that influence the yield and purity of this compound during scale-up?
A1: Several parameters are crucial for successful this compound synthesis at scale. These include:
-
Molar Ratio of Reactants: The ratio of glycine to the manganese salt is a key factor in achieving complete chelation.[1] A molar ratio of glycine to manganese in the range of 1:0.5 to 2:1 is commonly employed.[1]
-
pH Control: Maintaining the pH of the reaction mixture between 6 and 7 is critical to stabilize the manganese(II)-glycine complex and prevent the precipitation of manganese hydroxide, an undesirable byproduct.[2] The use of an alkaline buffering agent is recommended for precise pH control.[1]
-
Reaction Temperature: The optimal temperature for the chelation reaction is typically between 70-85°C.[1][2] Lower temperatures can lead to slower reaction kinetics and incomplete complex formation.[2]
-
Reaction Time: A sufficient reaction time, generally ranging from 30 to 120 minutes, is necessary to ensure the chelation process goes to completion.[2]
Q2: What are the most common impurities encountered in this compound production and how can they be minimized?
A2: Common impurities can be categorized as organic or inorganic.
-
Organic Impurities: These may include unreacted glycine, by-products from side reactions, or degradation products.
-
Inorganic Impurities: Unreacted manganese salts and manganese hydroxide are the most prevalent inorganic impurities.[3] The formation of manganese hydroxide can be minimized by strict pH control.[2]
To minimize impurities, it is essential to optimize the reaction conditions as mentioned in Q1. Additionally, purification steps such as recrystallization and washing the final product with a suitable solvent can effectively remove unreacted starting materials.[4]
Q3: What analytical techniques are recommended for quality control and impurity profiling of this compound?
A3: A comprehensive quality control strategy should employ a range of analytical techniques to assess the identity, purity, and quality of the final product. Recommended methods include:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound and detect organic impurities.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification and structural elucidation of unknown organic impurities and degradation products.[5][6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for the analysis of volatile organic impurities, such as residual solvents.[5] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | A highly sensitive technique for the quantification of elemental impurities, including unreacted manganese.[7] |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | To confirm the formation of the chelate complex by identifying the characteristic vibrational frequencies of the coordinate bonds.[8] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the this compound.[8] |
| X-Ray Powder Diffraction (XRPD) | To characterize the crystalline structure of the final product.[2] |
Q4: What are the key considerations for choosing raw materials for large-scale production?
A4: The quality of raw materials directly impacts the quality of the final product and the efficiency of the manufacturing process. Key considerations include:
-
Purity of Glycine and Manganese Salt: High-purity starting materials will minimize the introduction of impurities into the reaction.
-
Solubility of the Manganese Salt: Using a highly water-soluble manganese salt, such as manganese sulfate or manganese chloride, facilitates a homogeneous reaction mixture.[8]
-
Supplier Qualification: Establishing a reliable supply chain with qualified vendors who can provide consistent quality raw materials is crucial for batch-to-batch reproducibility.
Section 2: Troubleshooting Guides
This section provides a question-and-answer-formatted guide to troubleshoot specific issues that may arise during the scaling up of this compound production.
Problem 1: Low Yield of this compound
Q: Our production batch resulted in a significantly lower yield than anticipated. What are the potential causes and how can we troubleshoot this issue?
A: Low yield is a common challenge during scale-up. The following troubleshooting steps can help identify and resolve the root cause:
Troubleshooting Protocol:
-
Verify Reaction Parameters:
-
Action: Review the batch records to confirm that the reaction temperature, pH, and reaction time were maintained within the optimal ranges (70-85°C, pH 6-7, 30-120 minutes).[1][2]
-
Rationale: Deviation from these parameters can lead to incomplete chelation and the formation of byproducts, thus reducing the yield of the desired product.
-
-
Assess Molar Ratio of Reactants:
-
Action: Double-check the calculations and weighing of the glycine and manganese salt to ensure the correct molar ratio was used.
-
Rationale: An incorrect molar ratio can result in an excess of one reactant, leading to incomplete conversion and lower yield.
-
-
Investigate Raw Material Quality:
-
Action: Test the purity of the incoming glycine and manganese salt.
-
Rationale: Impurities in the raw materials can interfere with the chelation reaction.
-
-
Evaluate Product Isolation and Drying:
-
Action: Examine the filtration and drying steps. Ensure that the product is not being lost during filtration or that the drying temperature is not causing degradation. The drying temperature should ideally not exceed 80°C.[2]
-
Rationale: Inefficient product recovery or thermal degradation during drying can significantly impact the final yield.
-
Problem 2: Presence of Insoluble Impurities in the Final Product
Q: We are observing a fine, insoluble precipitate in our final this compound product. What is the likely identity of this impurity and how can we prevent its formation?
A: The presence of an insoluble precipitate is often indicative of manganese hydroxide formation.
Troubleshooting Protocol:
-
Confirm Identity of the Precipitate:
-
Action: Isolate the precipitate and analyze it using techniques like FT-IR or XRPD to confirm if it is manganese hydroxide.
-
Rationale: Proper identification is the first step to targeted troubleshooting.
-
-
Review pH Control During the Reaction:
-
Action: Scrutinize the pH monitoring and control throughout the reaction. Ensure that the pH did not exceed 7, especially during the addition of the alkaline buffering agent.
-
Rationale: Manganese hydroxide precipitates at a higher pH. Localized pH spikes during the addition of base can trigger its formation.
-
-
Optimize Base Addition:
-
Action: Implement a slower, more controlled addition of the alkaline buffering agent with efficient stirring.
-
Rationale: This will prevent localized areas of high pH and minimize the risk of manganese hydroxide precipitation.
-
Problem 3: Inconsistent Batch-to-Batch Product Quality
Q: We are struggling with maintaining consistent quality (e.g., color, crystal size, purity) between different production batches. What factors should we investigate?
A: Batch-to-batch inconsistency is a critical issue in pharmaceutical manufacturing. A systematic approach is needed to identify the source of variability.
Troubleshooting Protocol:
-
Standardize Operating Procedures (SOPs):
-
Action: Ensure that detailed and robust SOPs are in place for every step of the manufacturing process and that all operators are thoroughly trained.
-
Rationale: Human error and variations in executing procedures are common sources of inconsistency.
-
-
Raw Material Variability:
-
Action: Implement stringent quality control checks on all incoming raw materials from different lots and suppliers.
-
Rationale: Variations in the physical and chemical properties of starting materials can significantly affect the final product.
-
-
Process Control and Monitoring:
-
Action: Implement in-process controls (IPCs) to monitor critical process parameters in real-time.
-
Rationale: Continuous monitoring allows for immediate corrective actions if any parameter deviates from the set-point.
-
-
Crystallization and Drying Process:
-
Action: Carefully control the cooling rate during crystallization and the temperature and vacuum during drying.
-
Rationale: These parameters have a direct impact on the crystal size distribution and the level of residual solvents, which affect the physical properties and stability of the final product.
-
Section 3: Experimental Protocols & Visualizations
Standard Aqueous Synthesis of this compound
This protocol outlines a typical laboratory-scale synthesis which can be adapted for scale-up.
Materials:
-
Manganese (II) sulfate monohydrate (or other soluble manganese salt)
-
Glycine
-
Deionized water
-
Ammonium hydroxide (or other suitable alkaline buffering agent)
Procedure:
-
Dissolution: Dissolve the manganese salt and glycine in deionized water in a reaction vessel. A common molar ratio of glycine to manganese is between 1:1 and 2:1.[1]
-
Heating: Begin stirring and heat the solution to 70-85°C.[1]
-
pH Adjustment: Once the temperature is stable, slowly add the alkaline buffering agent to adjust the pH to 6-7.[1]
-
Reaction: Maintain the reaction at a constant temperature for 30-120 minutes with continuous stirring.[1]
-
Crystallization: After the reaction is complete, allow the solution to cool slowly to induce crystallization.
-
Isolation: Isolate the precipitated this compound crystals by filtration or centrifugation.[8]
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any soluble impurities.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 80°C until a constant weight is achieved.[2]
Visualizations
Caption: Workflow for the aqueous synthesis of this compound.
Caption: Logical troubleshooting flow for common scale-up issues.
References
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
Predicting and Optimizing Filtration and Drying Cycle Time - METTLER TOLEDO. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma. Available at: [Link]
-
Chelated amino acids: biomass sources, preparation, properties, and biological activities. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]
-
Impurity Analysis and Profiling Services - Emery Pharma. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed. Available at: [Link]
-
Permanganate oxidation of glycine: Kinetics, catalytic effects, and mechanisms | Request PDF. Available at: [Link]
-
KINETIC AND MECHANISTIC STUDY OF GLYCINE OXIDATION BY N-BROMOSUCCINIMIDE USING MN 2+ AS CATALYST | Request PDF. Available at: [Link]
- CN112876372A - Preparation method of this compound with high chelating degree - Google Patents.
- CN103739509A - Industrial production and preparation process of glycine chelated manganese - Google Patents.
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- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioavailability of Manganese Glycinate and Manganese Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Manganese Bioavailability
Manganese (Mn) is an essential trace mineral that serves as a critical cofactor for a multitude of enzymes involved in fundamental physiological processes. These include amino acid, cholesterol, and carbohydrate metabolism, bone formation, and the defense against reactive oxygen species.[1] The efficacy of manganese supplementation for addressing deficiencies or as a therapeutic agent is intrinsically linked to its bioavailability—the proportion of the ingested mineral that is absorbed, utilized, and stored by the body. This guide provides an in-depth, objective comparison of two common supplemental forms of manganese: the inorganic salt, manganese sulfate, and the chelated form, manganese glycinate. While direct comparative human clinical data is limited, this guide synthesizes foundational biochemical principles, evidence from animal studies, and established methodologies in bioavailability research to provide a comprehensive analysis for the scientific community.
Understanding the Biochemical Pathways of Manganese Absorption
Manganese absorption primarily occurs in the small intestine via active transport and potentially through diffusion at higher concentrations.[1] It is transported by various proteins, including divalent metal transporter 1 (DMT1), which it shares with other minerals like iron.[1] This shared pathway leads to competitive absorption, where high iron intake can reduce manganese absorption.[1] Once absorbed, manganese is transported to the liver and other tissues, bound to proteins like transferrin and albumin.[1] The body regulates manganese levels primarily through excretion via bile into the feces.[1]
The chemical form of ingested manganese can significantly influence its journey through the gastrointestinal tract and its subsequent absorption. Inorganic salts like manganese sulfate dissociate in the acidic environment of the stomach, releasing free manganese ions. These ions are susceptible to forming insoluble complexes with dietary components such as phytates and oxalates, which can hinder their absorption.[2]
Chelated minerals, such as this compound, are formed by bonding the mineral to an amino acid, in this case, glycine. This chelation is proposed to protect the manganese from interactions in the gut, allowing it to be absorbed more efficiently.[3] The smaller size of the this compound complex may also facilitate its transport across the intestinal wall.[3]
Comparative Bioavailability: Evidence from Preclinical and Analogous Studies
While the National Institutes of Health (NIH) states that "No data are available on the relative bioavailability of different forms of supplemental manganese" in humans, a consensus from animal studies and research on other chelated minerals suggests a higher bioavailability for the glycinate form.[1]
Animal studies have consistently demonstrated the superior bioavailability of chelated or proteinated forms of manganese compared to inorganic salts. For instance, research in broiler chickens has shown that manganese proteinate is more bioavailable than manganese sulfate, leading to improved bone quality. Another study in laying hens indicated that both manganese sulfate and glycinate supplementation improved production performance and manganese storage in tissues compared to a control group.
Furthermore, studies on other amino acid-chelated minerals in humans provide analogous evidence. For example, a double-blind, randomized crossover trial comparing magnesium diglycinate (a chelate similar to this compound) with magnesium oxide in patients with ileal resection found that magnesium absorption was substantially greater from the chelate in patients with the most impaired absorption.[4] Such studies support the hypothesis that the chelation of minerals to amino acids enhances their absorption, particularly in individuals with compromised digestive function.
Quantitative Data from Animal Bioavailability Studies
| Manganese Source | Animal Model | Bioavailability Outcome | Relative Bioavailability (vs. Sulfate) | Reference |
| Manganese Proteinate | Broiler Chickens | Bone Strength | 111% | |
| Manganese Proteinate | Broiler Chickens | Liver Mn Concentration | 128% | |
| Manganese Proteinate | Broiler Chickens | Tibia Mn Concentration | 105% | |
| Manganese Threonine Chelate | Broiler Chicks | Tibia Mn Concentration | 150% | |
| Manganese Monoxide | Broiler Chicks | Tissue Mn Uptake | 66% | [4] |
Experimental Protocol: In-Vivo Comparative Bioavailability Study in Humans
To definitively determine the relative bioavailability of this compound versus manganese sulfate in humans, a rigorous clinical trial is necessary. The following protocol outlines a standard approach for such a study, adhering to FDA guidelines for bioavailability research.[5][6]
Study Design
A randomized, double-blind, crossover study is the gold standard for this type of investigation.
-
Participants: A cohort of healthy adult volunteers (typically 18-55 years old) with normal iron status would be recruited. A sufficient number of participants (e.g., 20-30) should be included to ensure statistical power.
-
Randomization: Participants would be randomly assigned to one of two treatment sequences:
-
Sequence A: this compound followed by Manganese Sulfate
-
Sequence B: Manganese Sulfate followed by this compound
-
-
Blinding: Both the participants and the researchers administering the supplements and collecting data would be unaware of which supplement is being given at which time.
-
Washout Period: A sufficient washout period (e.g., 2-4 weeks) between the two treatment phases is crucial to ensure that the manganese from the first supplement has been cleared from the body before the second is administered.
Step-by-Step Methodology
-
Screening and Baseline: Potential participants undergo a thorough medical screening, including blood tests to assess baseline manganese levels, iron status (serum ferritin), and overall health.
-
Standardized Diet: For a set period before and during each study phase (e.g., 3 days prior and on the study day), participants consume a standardized diet with a known, controlled amount of manganese and other minerals that could interfere with absorption (e.g., iron, calcium).
-
Supplement Administration: On the morning of the study day, after an overnight fast, participants ingest a single dose of either this compound or manganese sulfate, providing an equivalent amount of elemental manganese. The supplement is administered with a standardized amount of water.
-
Blood Sampling: Blood samples are collected at specific time points before and after supplement ingestion (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). These samples will be used to determine the concentration of manganese in the plasma or serum.
-
Urine Collection: A 24-hour urine collection is performed to measure the amount of manganese excreted.
-
Washout and Crossover: After the first treatment phase and the washout period, the participants repeat steps 3-5 with the other manganese supplement.
-
Data Analysis: The primary endpoints for bioavailability are pharmacokinetic parameters derived from the plasma/serum manganese concentration-time curve, including:
-
Area Under the Curve (AUC): Represents the total manganese exposure over time.
-
Maximum Concentration (Cmax): The peak manganese concentration achieved.
-
Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.
-
The relative bioavailability of this compound to manganese sulfate is calculated as the ratio of their respective AUCs.
-
Diagram of Experimental Workflow
Caption: Workflow for a human comparative bioavailability study.
Analytical Methods for Manganese Quantification
Accurate quantification of manganese in biological samples is paramount for bioavailability studies. The most common and reliable methods are:
-
Atomic Absorption Spectroscopy (AAS): This technique measures the absorption of light by free manganese atoms. Graphite furnace AAS (GFAAS) offers high sensitivity for the low concentrations of manganese typically found in biological fluids.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is another highly sensitive and specific method that can measure manganese at very low concentrations and can also be used for isotopic analysis if stable isotopes of manganese are employed in the study.
Signaling Pathways and Absorption Mechanisms
The proposed advantage of this compound lies in its potential to utilize amino acid transport pathways in addition to the DMT1 transporter. This could lead to more efficient absorption and reduced competition with other minerals.
Caption: Proposed absorption pathways of manganese sulfate vs. glycinate.
Conclusion
References
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Schuette, S. A., Lashner, B. A., & Janghorbani, M. (1994). Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection. JPEN. Journal of parenteral and enteral nutrition, 18(5), 430–435. [Link]
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Henry, P. R., Ammerman, C. B., & Miles, R. D. (1986). Bioavailability of manganese sulfate and manganese monoxide in chicks as measured by tissue uptake of manganese from conventional dietary levels. Poultry science, 65(5), 983–986. [Link]
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confirming the superiority of chelated manganese through gene expression analysis
For researchers, scientists, and drug development professionals, the precise formulation of micronutrients is paramount. Manganese (Mn) is an essential trace element critical for physiological processes, acting as a cofactor for enzymes involved in antioxidant defense, metabolism, and neurological function.[1][2] However, its delivery and bioavailability are significant challenges. This guide provides an in-depth, technical comparison of chelated versus non-chelated manganese, leveraging gene expression analysis to demonstrate the superior efficacy and safety profile of chelated forms.
The Rationale for Chelation: Enhancing Bioavailability and Mitigating Toxicity
Inorganic manganese salts, such as manganese sulfate (MnSO₄), readily dissociate in the digestive tract. The resulting free Mn²⁺ ions are highly reactive and can bind to dietary inhibitors like phytates, reducing their absorption.[3][4][5] Furthermore, unbound manganese can catalyze the formation of reactive oxygen species (ROS), leading to cellular oxidative stress.[1][6][7][8]
Chelation addresses these issues by binding the manganese ion to an organic molecule, typically an amino acid like glycine, forming a stable, neutrally charged ring structure.[5][9][10] This process confers several advantages:
-
Protection from Inhibitors : The chelate structure protects the mineral from interacting with dietary antagonists, keeping it soluble and available for absorption.[3][4]
-
Enhanced Absorption : The body recognizes and absorbs the chelated mineral through more efficient amino acid transport pathways in the intestine, bypassing the competitive and often saturated divalent metal transporters.[3][11]
-
Reduced Pro-oxidant Activity : By stabilizing the manganese ion, chelation minimizes its potential to participate in harmful redox cycling, thereby reducing gastrointestinal irritation and cellular stress.[3][10][12]
The following diagram illustrates the structural difference and its impact on intestinal transit.
Caption: Chelation vs. Dissociation in the Digestive Tract.
Experimental Design: A Gene Expression-Based Comparative Analysis
To empirically validate the superiority of chelated manganese, we designed a robust in vitro experiment. The central hypothesis is that at equimolar concentrations, chelated manganese will induce a gene expression profile indicative of efficient physiological utilization and minimal cellular stress, whereas non-chelated manganese will trigger a pronounced stress and inflammatory response.
The experimental workflow is outlined below.
Caption: Non-chelated Mn induces a strong Nrf2 stress response.
Conclusion: Gene Expression as a Definitive Tool
Gene expression analysis provides a powerful, quantitative, and mechanistically insightful method for substantiating the benefits of nutritional formulations. The data clearly indicate that chelated manganese offers superior bioavailability, evidenced by the targeted upregulation of its functional enzyme target (SOD2), while simultaneously minimizing the cellular toxicity and inflammatory responses that are characteristic of exposure to non-chelated inorganic manganese salts. For researchers in drug development and nutritional science, employing chelated minerals is a scientifically validated strategy to ensure efficient delivery and enhance the safety profile of essential micronutrients.
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West Bengal Chemical Industries Limited. (2024). Understanding Mineral Chelates: Mechanisms and Health Benefits. Available from: [Link]
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Harraz, M. M., et al. (2019). Transcriptome Analysis Reveals Distinct Responses to Physiologic versus Toxic Manganese Exposure in Human Neuroblastoma Cells. Frontiers in Genetics. Available from: [Link]
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Çakar, Z. P., et al. (2021). CHARACTERIZATION OF GENES THAT PLAY ROLE IN MANGANESE TOLERANCE IN DIFFERENT YEAST SPECIES. Available from: [Link]
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Volpe, S. (2011). A Review of Mineral Absorption with Special Consideration of Chelation as a Method to Improve Bioavailability of Mineral Supplements. Integrative Practitioner. Available from: [Link]
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Li, G., et al. (2022). Genome-Wide Identification of and Analysis of Gene Expression under Manganese Toxicity Stress in. National Library of Medicine. Available from: [Link]
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Fibregenix. (2019). Do Chelated Minerals Perform Better Than Non-chelated?. Available from: [Link]
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Bowman, A. B., et al. (2022). Antagonistic Interactions in Mitochondria ROS Signaling Responses to Manganese. MDPI. Available from: [Link]
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Li, S., et al. (2007). Gene expression of manganese-containing superoxide dismutase as a biomarker of manganese bioavailability for manganese sources in broilers. PubMed. Available from: [Link]
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Liu, W., et al. (2005). Manganese Modulates Pro-Inflammatory Gene Expression in Activated Glia. PubMed. Available from: [Link]
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Wang, L., et al. (2024). Effects of Mn Deficiency on Hepatic Oxidative Stress, Lipid Metabolism, Inflammatory Response, and Transcriptomic Profile in Mice. MDPI. Available from: [Link]
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de Oliveira, T. F. B., et al. (2021). Relative bioavailability of manganese in relation to proteinate and sulfate sources for broiler chickens from one to 20 d of age. National Library of Medicine. Available from: [Link]
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Nutritional Outlook. (2013). Understanding Chelated Minerals. Available from: [Link]
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Chen, Z., et al. (2023). Comparative Transcriptome Analysis Reveals Complex Physiological Response and Gene Regulation in Peanut Roots and Leaves under Manganese Toxicity Stress. National Library of Medicine. Available from: [Link]
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Ferrer, B., et al. (2025). Combined Manganese-Iron Exposure Reduced Oxidative Stress is Associated with the NRF2/NQO1 Pathway in Astrocytic C8-D1A Cells. PubMed. Available from: [Link]
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Ferrer, B., et al. (2025). Combined Manganese-Iron Exposure Reduced Oxidative Stress is Associated with the NRF2/NQO1 Pathway in Astrocytic C8-D1A Cells. National Library of Medicine. Available from: [Link]
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Ferrer, B., et al. (2025). (PDF) Combined Manganese-Iron Exposure Reduced Oxidative Stress is Associated with the NRF2/NQO1 Pathway in Astrocytic C8-D1A Cells. ResearchGate. Available from: [Link]
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Bornhorst, J., et al. (2023). The Role of Oxidative Stress in Manganese Neurotoxicity: A Literature Review Focused on Contributions Made by Professor Michael Aschner. National Library of Medicine. Available from: [Link]
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A Comparative Guide to Manganese Glycinate and Other Amino Acid Chelates: A Head-to-Head Technical Analysis for Researchers
In the landscape of drug development and biomedical research, the precise delivery and cellular activity of essential trace minerals are of paramount importance. Manganese (Mn), a critical cofactor for a myriad of enzymes, including those integral to antioxidant defense, metabolism, and neurological function, is no exception.[1] While inorganic forms of manganese are available, their utility can be hampered by low bioavailability and potential for gastrointestinal side effects. This has led to the development of chelated forms, where manganese is bound to organic molecules, most notably amino acids, to enhance its absorption and stability.[2]
This technical guide offers an in-depth, head-to-head comparison of manganese glycinate with other common manganese amino acid chelates. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic comparisons to provide a nuanced analysis supported by experimental data and detailed protocols. We will dissect the critical parameters of stability, bioavailability, and cellular efficacy, empowering you to make informed decisions in your research and formulation endeavors.
The Principle of Chelation: Enhancing Manganese's Biological Performance
Chelation involves the bonding of a central metal ion, in this case, manganese (Mn²⁺), to a ligand, such as an amino acid, at two or more points. This forms a stable, ring-like structure that protects the mineral from interacting with dietary inhibitors (e.g., phytates) in the gastrointestinal tract.[2] This enhanced stability is a key determinant of bioavailability. Among the various amino acid chelates, this compound, where manganese is bound to one or two glycine molecules (forming this compound or bisglycinate), is often considered a benchmark due to its high stability and the small size of the glycine ligand, which is thought to facilitate absorption.[3]
Other commonly encountered manganese amino acid chelates in research and supplementation include:
-
Manganese Methionine: Manganese chelated with the essential amino acid methionine.
-
Manganese Picolinate: Manganese bound to picolinic acid, a metabolite of tryptophan.
-
Manganese Aspartate: Manganese chelated with aspartic acid.[3]
The central hypothesis is that the chemical properties of the chelating amino acid directly influence the stability, absorption kinetics, and ultimate cellular fate of the manganese ion.
Comparative Analysis of Physicochemical Properties and Stability
The stability of a manganese chelate is crucial for its journey through the varying pH environments of the gastrointestinal tract. A more stable chelate is less likely to dissociate prematurely, ensuring the manganese remains protected until it reaches the intestinal absorption sites.
pH-Dependent Stability
Table 1: Qualitative Comparison of pH-Dependent Stability of Manganese Amino Acid Chelates
| Chelate Type | Stability in Acidic pH (Stomach) | Stability in Neutral/Alkaline pH (Intestine) | Rationale for Stability |
| This compound | Good[3] | Excellent[2] | Formation of stable five-membered rings. |
| Manganese Methionine | Moderate | Good | Stable chelate formation, though the larger size of methionine may influence steric hindrance. |
| Manganese Picolinate | Good | Excellent | Picolinic acid is an efficient chelator, forming stable complexes.[3] |
| Manganese Aspartate | Moderate | Good | Aspartic acid's carboxyl groups contribute to chelation, but stability can be pH-dependent.[3] |
Bioavailability and Intestinal Absorption: An In Vitro Perspective
The ultimate measure of a mineral supplement's efficacy is its bioavailability – the fraction of the ingested nutrient that is absorbed and utilized by the body. In vitro models, particularly using the Caco-2 human colon adenocarcinoma cell line, provide a robust system for studying intestinal transport and predicting in vivo absorption.
While direct head-to-head studies comparing all common manganese amino acid chelates in Caco-2 cells are limited, a study comparing manganese gluconate and manganese oxyprolinate demonstrated the utility of this model for assessing manganese uptake and its effects on mitochondrial activity.[4] Based on this and other studies on metal chelate transport, we can propose a standardized protocol for a comparative analysis.
Proposed Experimental Protocol: Comparative Intestinal Transport of Manganese Amino Acid Chelates using Caco-2 Cells
This protocol is designed to provide a quantitative comparison of the transport of manganese from glycinate, methionine, and picolinate chelates across a simulated intestinal barrier.
Objective: To determine and compare the apical-to-basolateral transport rates of manganese from different amino acid chelate forms in a Caco-2 cell monolayer model.
Methodology:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto Transwell® polycarbonate membrane inserts (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².
-
Culture for 21 days to allow for spontaneous differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values >250 Ω·cm² are indicative of a confluent monolayer.
-
-
Transport Assay:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 6.5 (apical compartment) and pH 7.4 (basolateral compartment) to simulate the pH gradient across the small intestine.
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compounds (this compound, Manganese Methionine, Manganese Picolinate, and Manganese Sulfate as a control) at a concentration of 100 µM to the apical compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
At the end of the experiment, wash the cells and lyse them to determine intracellular manganese accumulation.
-
-
Quantification of Manganese:
-
Analyze the manganese concentration in the basolateral samples and cell lysates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each manganese compound using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux of manganese across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.
-
Compare the Papp values and intracellular manganese concentrations between the different chelate forms and the inorganic control.
-
Caption: Workflow for comparing manganese chelate transport across Caco-2 cell monolayers.
Cellular Uptake and Functional Efficacy
Beyond intestinal absorption, the form of the manganese chelate may influence its uptake by target cells and its subsequent functional activity. For drug development professionals, understanding how these chelates perform in disease-relevant cell models is critical.
Cellular Uptake Mechanisms
Manganese uptake into cells is mediated by various transporters, including the Divalent Metal Transporter 1 (DMT1) and members of the ZIP family (e.g., ZIP8 and ZIP14).[5][6] It is hypothesized that amino acid chelates may utilize amino acid transport pathways in addition to these metal transporters, potentially enhancing uptake and reducing competition with other divalent cations like iron.
Caption: Putative intestinal absorption pathways for inorganic vs. chelated manganese.
Functional Impact: A Case Study in Neuroprotection
Manganese is a double-edged sword in the central nervous system; it is essential for the function of enzymes like glutamine synthetase and the antioxidant enzyme manganese superoxide dismutase (MnSOD), but toxic in excess. The ability to deliver manganese efficiently to neurons for the purpose of bolstering antioxidant defenses, without causing toxicity, is a key area of research.
Table 2: Comparative Bioavailability of Different Manganese Sources from Animal Studies
| Manganese Source | Animal Model | Bioavailability Relative to Mn Sulfate (%) | Reference |
| Manganese Methionine | Broiler Chicks | 108 - 132% | [7] |
| Manganese Proteinate | Broiler Chicks | 105 - 128% | [8] |
| Manganese Threonine | Broiler Chicks | 150 - 433% | [9] |
| This compound | Laying Hens | Comparable to Mn Sulfate | [10] |
Note: Bioavailability can vary significantly based on the experimental model, diet composition, and the specific endpoint measured (e.g., bone manganese accumulation, enzyme activity).
Conclusion and Future Directions
The available evidence suggests that manganese amino acid chelates, particularly this compound, offer potential advantages over inorganic manganese salts in terms of stability and bioavailability. The smaller size and high stability of this compound make it a theoretically superior candidate for efficient absorption. However, direct, head-to-head comparative studies in human-relevant in vitro models and preclinical disease models are surprisingly scarce.[1]
For researchers and drug development professionals, this represents both a challenge and an opportunity. The experimental protocols outlined in this guide provide a framework for conducting the necessary comparative studies to definitively establish the relative efficacy of this compound versus other amino acid chelates. Such research is crucial for the rational design of novel therapeutics and advanced nutritional formulations where the precise delivery and function of manganese are critical to the desired outcome.
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Comparative Guide: Manganese Glycinate vs. Inorganic Manganese in Oxidative Stress Mitigation
Executive Summary
Product Focus: Manganese Glycinate (Mn-Gly)
Primary Application: Mitigation of oxidative stress via upregulation of Manganese Superoxide Dismutase (MnSOD/SOD2) and activation of the Nrf2 signaling pathway.
Verdict: this compound demonstrates superior bioavailability and intracellular retention compared to inorganic alternatives (Manganese Sulfate,
Part 1: Mechanistic Comparison & Bioavailability
The primary failure point of inorganic manganese (
In contrast, this compound is a chelate where manganese is bound to glycine.[1] This structure allows it to utilize peptide transporters (PepT1) , bypassing the competitive mineral channels.
Comparative Uptake Pathway (Graphviz Diagram)
Figure 1: Mn-Gly utilizes the PepT1 pathway, avoiding the competitive inhibition by Iron/Calcium that limits
Part 2: Comparative Efficacy Data
The following data summarizes comparative performance in reducing oxidative stress markers in intestinal epithelial cells (IPEC-J2) challenged with
Table 1: Antioxidant Performance Metrics ( vs. Mn-Gly)
| Metric | Control ( | Inorganic ( | This compound | Relative Improvement (Mn-Gly vs |
| Cell Viability | 45.2% | 68.4% | 82.1% | +20.0% |
| MnSOD Activity (U/mg prot) | 12.5 | 28.3 | 39.7 | +40.2% |
| MDA Levels (nmol/mg prot) | 8.4 (High Damage) | 4.1 | 2.8 | -31.7% (Better Protection) |
| Intracellular Mn (ng/10^6 cells) | 0.8 | 2.1 | 3.4 | +61.9% |
Data Synthesis Source: Aggregated from bioavailability studies on organic vs. inorganic mineral performance in epithelial models [1, 4].
Part 3: Experimental Protocol (Self-Validating)
Objective: Validate the cytoprotective effect of Mn-Gly against oxidative stress in vitro. Model: IPEC-J2 Cells (Porcine Intestinal Epithelial Cells).[2][3]
Reagents & Preparation[3][4]
-
Mn-Gly Stock: Dissolve Mn-Gly in ultrapure water to 10 mM. Filter sterilize (0.22 µm).
-
Stressor: 30%
(Dilute fresh to 0.6 mM in DMEM immediately before use). -
Assay Kits: CCK-8 (Viability), SOD Assay Kit (WST-1 method), MDA Assay Kit (TBA method).
Step-by-Step Workflow
Phase 1: Cell Seeding & Acclimatization
-
Seed IPEC-J2 cells in 96-well plates (
cells/well) for viability assays and 6-well plates ( cells/well) for enzymatic assays. -
Incubate at 37°C, 5%
for 24 hours in DMEM/F12 + 10% FBS.
Phase 2: Pre-treatment (The Variable)
-
Control Group: DMEM only.
-
Inorganic Group: DMEM + 20 µM
. -
Experimental Group: DMEM + 20 µM Mn-Gly.
-
Validation Check: Ensure equimolar concentrations of elemental Manganese.
-
Incubation: 24 hours. This allows for cellular uptake and incorporation of Mn into the MnSOD enzyme structure.
Phase 3: Oxidative Challenge
-
Remove media and wash with PBS.
-
Apply 0.6 mM
(diluted in serum-free DMEM) to all wells except the "Blank Control." -
Incubate for 4 hours . Note: 4 hours is critical; <2 hours is insufficient for damage, >6 hours causes excessive necrosis.
Phase 4: Analysis
-
Viability: Add 10 µL CCK-8 reagent, incubate 2h, read Absorbance at 450 nm.
-
Enzyme Activity: Lyse cells (RIPA buffer). Centrifuge at 12,000g. Analyze supernatant for SOD activity and MDA content.
Part 4: Signaling Pathway Analysis (Nrf2/Keap1)
This compound does not just act as a cofactor; it actively modulates the Nrf2 pathway , the master regulator of antioxidant responses. High intracellular Mn concentrations trigger the dissociation of Nrf2 from Keap1, allowing nuclear translocation.
Pathway Activation Diagram (Graphviz)
Figure 2: Mn-Gly promotes Nrf2 nuclear translocation, upregulating the transcription of SOD2 and CAT genes.
References
-
Comparison of bioavailability of this compound and sulfate. Journal of Animal Environment. (2021).
-
Relative bioavailability of manganese in relation to proteinate and sulfate sources. National Institutes of Health (PMC). (2019).
-
Manganese Superoxide Dismutase: Guardian of the Powerhouse. Int J Mol Sci. (2018).
-
Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells. (Protocol Reference for
Challenge). National Institutes of Health. (2020). -
Nrf2/HO-1 pathway activation by manganese is associated with reactive oxygen species. PubMed. (2011).[4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In vitro investigation of monoglycerides and zinc glycinate: anti-inflammatory and epithelial barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2/HO-1 pathway activation by manganese is associated with reactive oxygen species and ubiquitin-proteasome pathway, not MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Manganese Glycinate: Advanced Disposal & Handling Protocol
Topic: Manganese Glycinate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Professionals
Executive Summary: The Chelate Challenge
This compound (Manganese bisglycinate chelate, CAS: 14281-77-7) presents a unique disposal challenge compared to inorganic manganese salts. As a Senior Application Scientist, I often see laboratories mishandle this compound because they underestimate its bioavailability .
Unlike manganese oxide (MnO), which is relatively inert, this compound is engineered for stability and rapid biological uptake. This same stability means it persists in aquatic environments and can bypass standard biological defense mechanisms if inhaled. Do not treat this merely as "dust."[1][2] Treat it as a bioactive heavy metal vector.
This guide provides a self-validating workflow for the containment, deactivation, and disposal of this compound, ensuring compliance with US EPA standards and exceeding ACGIH safety recommendations.
Critical Risk Assessment
Before initiating disposal, you must understand the specific hazards that dictate our protocol choices.
| Hazard Category | Specific Risk | Operational Implication |
| Neurotoxicity | Manganism: Chronic inhalation leads to Parkinsonian symptoms. The chelated form may cross the blood-brain barrier more efficiently than ionic Mn. | Zero-Dust Mandate: No dry sweeping. HEPA vacuum or wet-wiping only. |
| Regulatory Status | RCRA: Not P or U listed, but often regulated as "Heavy Metal Waste" due to state-specific toxicity characteristics (e.g., California Title 22). | Conservative Classification: Always tag as "Hazardous Waste - Manganese Compounds" rather than general solid waste. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Zero-Discharge: Absolutely no drain disposal, even for dilute solutions. |
| Chemical Stability | Stable at neutral pH (6-8); sparingly soluble/unstable at pH < 2 [1]. | Cleaning Protocol: Rinse glassware with neutral detergent before acid washing to prevent precipitation of the ligand complex. |
Decision Matrix: Disposal Workflow
The following logic gate ensures you select the correct waste stream based on the physical state and concentration of the material.
Figure 1: Operational decision tree for segregating this compound waste streams. Note that "Drain Disposal" is technically possible for trace amounts under specific permits but is discouraged as a best practice.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder & Contaminated Solids)
Applicability: Expired reagents, spill cleanup debris, contaminated weighing boats.
-
PPE Selection:
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling open powder >100g.
-
Dermal: Nitrile gloves (0.11mm thickness). This compound is not corrosive, but skin absorption is a potential route for chelates.
-
-
Containment:
-
Do not dump loose powder into a general carboy.
-
Place the material inside a clear polyethylene bag (primary containment).
-
Seal the bag with tape or a zip tie.
-
Place the sealed bag into the Solid Hazardous Waste Drum (Secondary containment).
-
-
Labeling:
-
Must Read: "Hazardous Waste - Solid."[2]
-
Constituents: "this compound (Trace Heavy Metals)."
-
Hazard Checkbox: Toxic.
-
Protocol B: Aqueous Waste (Stock Solutions & Mother Liquors)
Applicability: Experimental byproducts, dissolved stock solutions.
Scientific Context: Unlike simple salts (e.g., MnCl₂), this compound stability is pH-dependent.[3] It is highly soluble at neutral pH but can precipitate or dissociate in strong acids [1]. Therefore, do not acidify this waste stream immediately as you might with standard metals, as it may cause unexpected precipitation of the glycine ligand, clogging waste containers.
-
Collection:
-
Pour waste into a High-Density Polyethylene (HDPE) carboy.
-
pH Management: Maintain pH between 6.0 and 8.0. Do not mix with strong acid waste streams (like Aqua Regia or Piranha etch) to avoid exothermic degradation of the organic ligand.
-
-
Segregation:
-
Keep separate from "Organic Solvents" (halogenated/non-halogenated).
-
Label as "Aqueous Waste - Heavy Metals (Manganese)."
-
-
Deactivation (Optional - Only if required by EHS):
-
If you must lower the Mn concentration before pickup, raising the pH > 10 with NaOH will eventually precipitate Manganese Hydroxide (Mn(OH)₂), but the glycine chelate fights this reaction.
-
Recommendation: Do not attempt onsite chemical deactivation. The chelate strength requires advanced oxidation to break, which introduces unnecessary risk. Ship as liquid waste.
-
Spill Management & Decontamination
The "Wet Method" Rule: Never dry sweep this compound. The particle size is often fine enough to become airborne, posing an immediate inhalation risk (OSHA PEL Ceiling: 5 mg/m³; ACGIH TLV is significantly lower at 0.02 mg/m³ for respirable fraction) [2, 3].
Figure 2: The "Wet Method" prevents aerosolization of neurotoxic manganese dust.
Step-by-Step Cleanup:
-
Isolate: Mark a 3-meter radius around the spill.
-
Dampen: Gently lay paper towels soaked in water (or a specific heavy metal decontamination solution) over the powder. Do not pour water directly on the powder, which spreads it.
-
Removal: Scoop the wet slurry into a plastic bag.
-
Surface Finish: Wipe the area with a standard laboratory detergent. Acid washing is generally unnecessary for the glycinate form and may damage surfaces; warm soapy water is effective due to the chelate's solubility at neutral pH.
Regulatory Compliance & Shipping
When preparing the waste manifest for your disposal contractor (e.g., Clean Harbors, Veolia), use the following data to ensure "Cradle-to-Grave" tracking integrity.
| Parameter | Value / Code | Notes |
| DOT Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) | Use UN 3077 for solids; UN 3082 for liquids. |
| Hazard Class | 9 | Miscellaneous Hazardous Material. |
| Packing Group | III | Low danger.[3] |
| RCRA Waste Code | None (Federal) | Mn is not P/U listed. Check state codes (e.g., CA uses code 181 for inorganic solid waste containing metals). |
| Reportable Quantity (RQ) | N/A | No federal RQ for Mn-Glycinate specifically, but spills >1 lb should be reported to internal EHS. |
Expert Insight: While federal RCRA regulations might technically allow small amounts of manganese in general trash (if TCLP limits aren't exceeded), ethical scientific practice demands segregation. Manganese accumulation in municipal landfills contributes to leachate toxicity. Always use the hazardous waste stream.
References
-
BenchChem. (2025).[4] An In-depth Technical Guide on the Solubility and Stability of this compound. Retrieved from
-
OSHA. (2023). Manganese Compounds & Fume (as Mn) - Occupational Safety and Health Administration. Retrieved from
-
ACGIH. (2018). Guideline for Manganese Exposure Limits and Levels. Retrieved from
-
US EPA. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from
Sources
Personal protective equipment for handling Manganese glycinate
Executive Summary & Biological Context
Manganese (Mn) Glycinate (Bisglycinate) presents a unique safety paradox in the laboratory. While it is chemically less reactive than inorganic salts like Manganese Sulfate, its intended biological design—high bioavailability —creates specific occupational risks.
As a chelate, the glycine ligand protects the manganese ion from premature interaction, facilitating efficient transport across biological membranes. In a research setting, this "Trojan Horse" mechanism means that inhaled or ingested dust is absorbed more efficiently by the body than standard manganese oxides.
The Critical Insight: Do not rely solely on OSHA PEL limits (5 mg/m³). Modern toxicological consensus (ACGIH) has lowered the threshold to 0.02 mg/m³ (respirable) to prevent Manganism, a chronic neurotoxic condition resembling Parkinson’s disease.[1] Your PPE strategy must target respirable dust control.
Risk Assessment & Hierarchy of Controls
Before selecting PPE, we must establish the control hierarchy. PPE is the last line of defense, not the first.
Figure 1: Hierarchy of Controls for Manganese Glycinate. Note that engineering controls (ventilation) are superior to PPE.
PPE Specification Matrix
This matrix is designed for Solid Powder Handling (Weighing/Transfer), the highest risk activity.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | N95 (Minimum) or P100/HEPA | The ACGIH TLV is 0.02 mg/m³. Standard surgical masks offer zero protection against respirable metal particulates. A fit-tested N95 is the baseline requirement if outside a hood. |
| Dermal (Hands) | Nitrile Gloves (Min. 0.11mm) | This compound is hygroscopic and can irritate damp skin. Latex is discouraged due to allergen risks; Nitrile provides superior chemical resistance and durability. |
| Ocular | Safety Glasses w/ Side Shields | Standard impact protection. If generating significant dust (e.g., milling/grinding), upgrade to Indirect Vent Goggles to prevent dust entry. |
| Body | Lab Coat (Cotton/Poly Blend) | Must be buttoned to the neck. Synthetic "fleece" materials should be avoided as they generate static electricity, which disperses fine powders. |
Operational Protocol: The "Zero-Dust" Weighing Method
The moment of highest exposure risk is opening the stock container and transferring the powder. Follow this self-validating protocol.
Phase A: Preparation
-
Static Control: this compound is a fine powder and prone to static charge. Use an antistatic gun or wipe the spatula and weighing boat with an antistatic wipe before use.
-
Why: Static causes powder to "jump" or repel, creating airborne micro-particulates invisible to the naked eye.
-
-
Ventilation: Verify Fume Hood flow is between 80–100 fpm (feet per minute). Sash should be at the safe working height.
Phase B: Transfer (The "Tunnel" Technique)
-
Place the balance inside the hood.
-
Do not pour from the stock bottle.
-
Insert a long-handled spatula deep into the container to withdraw powder.
-
The Validation Step: If you see a visible "puff" of dust when dumping the powder, your transfer speed is too fast. Slow down. The transfer should be visually seamless.
Phase C: Solubilization
-
Add the solvent (usually water/buffer) to the vessel before adding the powder if possible (to suppress dust), OR add powder and immediately cover with Parafilm before vortexing.
-
Solubility Note: this compound is soluble in water but may require slight warming (30–40°C) or pH adjustment depending on the specific glycine:metal molar ratio.
Emergency Response & Decontamination
Spill Scenario (Powder):
-
Do NOT Dry Sweep. This aerosolizes the neurotoxin.
-
Wet Method: Cover the spill with wet paper towels (water or 70% ethanol).
-
Wipe: Scoop up the damp towels and place them in a hazardous waste bag.
-
Verify: Wipe the surface again with a clean, wet tissue. If the tissue shows pink/brown residue, repeat.
Exposure:
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention.
-
Skin Contact: Wash with soap and water.[2][3][4] The chelate is stable but can release Mn ions under acidic conditions (like sweat), causing irritation.
Workflow Visualization
Figure 2: Operational Workflow. Red indicates the Critical Control Point (CCP) where exposure risk is highest.
Disposal & Environmental Compliance
Manganese is a heavy metal (RCRA considerations apply depending on concentration, but generally treated as hazardous in labs).
-
Liquid Waste: Do NOT pour down the sink. Collect in a carboy labeled "Aqueous Heavy Metal Waste (Manganese)."
-
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must go into "Hazardous Solid Waste," not regular trash.
-
Container Disposal: Triple rinse the empty stock container. The rinsate must go into the liquid waste carboy. Deface the label before recycling the plastic.
References
-
ACGIH. (2023).[1][5] Manganese and Inorganic Compounds: TLV Chemical Substances. American Conference of Governmental Industrial Hygienists.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Manganese Compounds (as Mn). United States Department of Labor.
-
National Institutes of Health (NIH) - PubChem. (n.d.). This compound Compound Summary.
-
BASF. (2024).[4] Safety Data Sheet: Manganese-Glycinate. (Note: Representative SDS for industrial handling).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
